(6R)-6-methylmorpholin-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6R)-6-methylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUDAELDAIZDDT-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127958-66-1 | |
| Record name | (6R)-6-methylmorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(6R)-6-methylmorpholin-3-one: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of (6R)-6-methylmorpholin-3-one in Chiral Drug Synthesis
In the landscape of modern pharmaceutical development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, enantiomerically pure molecules that serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs), are therefore of paramount importance.[1][2] This guide provides an in-depth technical overview of this compound (CAS Number: 127958-66-1), a key chiral intermediate whose stereochemical integrity is crucial for the synthesis of potent therapeutic agents.
This molecule, possessing a defined (R)-configuration at the 6-position, is a valuable synthon, most notably in the production of Apremilast, a selective phosphodiesterase 4 (PDE4) inhibitor.[3][4] The morpholinone core imparts specific physicochemical properties, while the methyl-substituted chiral center dictates the stereochemical outcome of the final drug product, directly influencing its pharmacological activity.[4] This guide will elucidate the synthesis, analytical characterization, and strategic application of this vital chiral building block, providing researchers and drug development professionals with the necessary insights to leverage its potential in their synthetic endeavors.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for ensuring its quality.
| Property | Value |
| CAS Number | 127958-66-1 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-configuration at C6 |
Enantioselective Synthesis: A Strategic Approach from (R)-Alaninol
The enantiopurity of this compound is paramount, and its synthesis must be approached with a strategy that preserves and transfers the desired stereochemistry. A robust and scalable synthesis can be achieved from the readily available chiral pool starting material, (R)-alaninol ((R)-2-aminopropan-1-ol). This approach leverages the inherent chirality of the starting material to construct the target morpholinone ring with the correct stereochemical configuration.
The synthetic strategy involves a two-step sequence: N-acylation with a suitable two-carbon electrophile, followed by an intramolecular Williamson ether synthesis (cyclization).
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations for the synthesis of morpholinones from amino alcohols.[5][6]
Step 1: N-acylation of (R)-alaninol to form N-(2-hydroxy-1-methylethyl)-2-chloroacetamide
-
To a solution of (R)-alaninol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) cooled to 0 °C, add a base (e.g., triethylamine, 1.1 eq).
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-1-methylethyl)-2-chloroacetamide. This intermediate can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
-
To a solution of the crude N-(2-hydroxy-1-methylethyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide, tetrahydrofuran), add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring for the disappearance of the starting material by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Analytical Characterization: Ensuring Purity and Stereochemical Integrity
Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product. Based on successful separations of the downstream product, Apremilast, a method utilizing a polysaccharide-based chiral stationary phase is highly effective.[3][7]
Proposed Chiral HPLC Method:
| Parameter | Condition |
| Column | Chiralpak® IA or similar amylose-based column |
| Mobile Phase | A mixture of a polar organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane) with a small amount of an acidic or basic modifier. A typical starting point would be Hexane:Ethanol (80:20 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
This method should provide baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess.
Caption: Workflow for chiral HPLC analysis.
Spectroscopic Analysis: Confirming Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at the chiral center (a multiplet), and the methylene protons of the morpholinone ring. The chemical shifts and coupling constants will be consistent with the rigid ring structure. Predicted signals for N-acetyl-L-alanine, a structurally similar compound, show a methyl doublet around 1.3 ppm and a methine proton multiplet around 4.1 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, including the carbonyl carbon, the chiral methine carbon, the methyl carbon, and the two methylene carbons of the ring.
Mass Spectrometry (MS):
Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 115. Common fragmentation patterns for morpholinones include cleavage of the ring, leading to characteristic fragment ions.
Application in Drug Development: The Role in Apremilast Synthesis
This compound is a critical intermediate in the synthesis of Apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[3]
Caption: Role of the chiral intermediate in Apremilast synthesis.
The Criticality of the (6R) Stereocenter
The therapeutic activity of Apremilast resides primarily in its (S)-enantiomer.[4] The synthesis of (S)-Apremilast relies on the use of a chiral intermediate with the opposite stereochemistry, which, through the course of the synthetic sequence, leads to the desired final configuration. Therefore, the (6R)-configuration of 6-methylmorpholin-3-one is essential for producing the biologically active (S)-Apremilast. The use of the enantiomerically pure starting material obviates the need for costly and often low-yielding chiral resolutions at later stages of the synthesis.
The mechanism of action of Apremilast involves the inhibition of PDE4, which leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[9][10] The precise three-dimensional arrangement of the atoms in (S)-Apremilast is crucial for its high-affinity binding to the active site of the PDE4 enzyme. The (R)-enantiomer exhibits significantly lower potency, underscoring the importance of stereochemistry in its pharmacological effect.[4]
Conclusion: A Cornerstone for Enantioselective Pharmaceutical Synthesis
This compound stands as a testament to the pivotal role of chiral building blocks in modern drug development. Its strategic synthesis from readily available chiral precursors, coupled with rigorous analytical control, enables the efficient and scalable production of enantiomerically pure active pharmaceutical ingredients. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of the synthesis, characterization, and application of this key intermediate is indispensable for the successful development of next-generation therapeutics that rely on precise stereochemical control for their efficacy and safety. The insights provided in this guide aim to empower drug development professionals to confidently and effectively utilize this compound in their synthetic campaigns.
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Foroughbakhshfasaei, et al. (2018). Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode. ResearchGate. Available at: [Link]
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Szabó, Z.-I., et al. (2023). Enantioselective Human Serum Albumin Binding of Apremilast: Liquid Chromatographic, Fluorescence and Molecular Docking Study. International Journal of Molecular Sciences, 24(3), 2097. Available at: [Link]
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Chen, X., et al. (2021). Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia. Chemical Science, 12(10), 3747-3753. Available at: [Link]
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Sureshbabu, V. V., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. Available at: [Link]
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PubChem. (n.d.). N-Acetyl-L-alanine. National Center for Biotechnology Information. Available at: [Link]
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Lee, S., et al. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. Organometallics, 38(1), 164-170. Available at: [Link]
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Foroughbakhshfasaei, M., et al. (2018). Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode. Chromatographia, 81(10), 1349-1356. Available at: [Link]
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(6R)-6-Methylmorpholin-3-one: A Chiral Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(6R)-6-methylmorpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereodefined structure serves as a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of this compound. Furthermore, it delves into the critical role this scaffold plays in the development of novel therapeutics, supported by detailed experimental protocols and data.
Introduction to the Morpholinone Core
The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group.[1] This structural motif is prevalent in a multitude of biologically active compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] The introduction of a ketone functionality at the 3-position to form a morpholin-3-one, and further substitution, particularly with stereochemical control, allows for the precise orientation of functional groups in three-dimensional space, a critical aspect of rational drug design.
This compound is a specific enantiomer where the methyl group at the 6-position is in the R configuration. This defined stereochemistry is paramount, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. The this compound scaffold is particularly sought after for its ability to impart conformational rigidity and introduce a key stereocenter, influencing the binding affinity and selectivity of a molecule for its biological target.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a six-membered morpholine ring with a carbonyl group at the 3-position and a methyl group at the 6-position. The "(6R)" designation specifies the absolute configuration at the chiral center C6.
Stereochemistry
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to a chiral center. For this compound, the substituents on the C6 carbon are prioritized as follows:
-
Oxygen (in the ring)
-
Nitrogen (in the ring)
-
Methyl group
-
Hydrogen
With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from highest to lowest priority (O -> N -> CH₃) proceeds in a clockwise direction, thus assigning the R configuration. The precise control of this stereocenter is a crucial aspect of its synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| Molecular Formula | C₅H₉NO₂ | [][4] |
| Molecular Weight | 115.13 g/mol | [][4] |
| CAS Number | 127958-66-1 | [] |
| Topological Polar Surface Area | 38.3 Ų | [] |
| XLogP3 | -0.4 | [] |
Table 1: Physicochemical properties of this compound.
Asymmetric Synthesis of this compound
The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through various asymmetric synthesis strategies. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. A common approach involves the cyclization of a chiral amino alcohol precursor.[5]
Representative Synthetic Workflow
A generalized workflow for the asymmetric synthesis of this compound is depicted below. This process typically starts from a readily available chiral starting material, such as an amino acid, and proceeds through a series of stereocontrolled transformations.
Detailed Experimental Protocol: Synthesis from (R)-Alaninol
This protocol describes a representative method for the synthesis of this compound starting from (R)-alaninol.
Step 1: N-protection of (R)-Alaninol
-
Dissolve (R)-alaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base like triethylamine (TEA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected (R)-alaninol.
Step 2: O-Alkylation with Ethyl Bromoacetate
-
To a solution of N-Boc-(R)-alaninol (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the O-alkylated product.
Step 3: Deprotection and Cyclization
-
Dissolve the product from Step 2 in a solution of hydrochloric acid in dioxane to remove the Boc protecting group.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Heat the mixture to induce intramolecular cyclization.
-
After cooling, extract the product, dry the organic layer, and purify by column chromatography to afford this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. The chemical shifts and coupling constants of the protons on the morpholine ring and the methyl group are characteristic of the compound.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. A strong absorption band around 1650-1700 cm⁻¹ is indicative of the amide carbonyl group.
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for determining the enantiomeric purity of this compound. A well-resolved separation of the (R) and (S) enantiomers allows for the accurate determination of the enantiomeric excess (ee).
Applications in Drug Development
The this compound scaffold is a key component in a number of drug candidates and approved drugs. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties.
Case Study: Vps34 Inhibitors
The lipid kinase Vps34 is a target for cancer therapy.[6] A series of potent and selective Vps34 inhibitors incorporating a 3-methylmorpholine moiety have been developed.[6] In these compounds, the (3R)-3-methylmorpholine fragment, which is structurally related to this compound, was found to be crucial for achieving high selectivity against other phosphoinositide 3-kinases (PI3Ks).[6] The methyl group in the R-configuration provides optimal interactions within the kinase binding pocket.[6]
Case Study: ATR Inhibitors
Ataxia telangiectasia and Rad3-related (ATR) protein kinase is another important target in oncology.[7] A potent and selective ATR inhibitor, AZ20, features a (3R)-3-methylmorpholin-4-yl group.[7] This chiral moiety plays a significant role in the molecule's high affinity and selectivity for ATR.[7] The development of such compounds highlights the importance of chiral building blocks like this compound in modern drug discovery.[7]
Logical Relationship in Drug Design
The utility of this compound in drug design can be visualized as a logical progression from a core scaffold to a biologically active molecule.
Safety and Handling
Morpholin-3-one and its derivatives should be handled with appropriate safety precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin irritation and serious eye damage.[8] Therefore, personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[8][9] Work should be conducted in a well-ventilated fume hood.[10]
Conclusion
This compound is a chiral building block of considerable importance in contemporary drug discovery. Its well-defined stereochemistry and rigid conformation provide a valuable platform for the design and synthesis of novel therapeutic agents with enhanced potency and selectivity. The continued development of efficient asymmetric syntheses for this and related chiral morpholinones will undoubtedly facilitate the discovery of new and improved medicines.
References
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Chiral Morpholinones: A Cornerstone in Modern Asymmetric Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a privileged heterocyclic scaffold, is a recurring motif in a multitude of bioactive molecules and approved pharmaceuticals.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in drug design.[2] When chirality is introduced, particularly in the form of morpholin-2-ones, these building blocks become powerful tools for the stereocontrolled synthesis of complex molecular architectures, including constrained amino acids and key intermediates for Active Pharmaceutical Ingredients (APIs).[3] This guide provides a comprehensive overview of the synthesis and application of chiral morpholinone building blocks, with a focus on the underlying principles of stereocontrol and practical utility in medicinal chemistry.
I. Strategic Importance of Chiral Morpholinones in Medicinal Chemistry
The rigidified framework of the morpholinone ring system offers a unique platform for the development of conformationally constrained peptide mimics.[4] By locking the ψ and φ dihedral angles of an amino acid residue, these scaffolds can stabilize specific secondary structures, such as β-turns, which are crucial for molecular recognition processes.[5] This conformational restriction can lead to enhanced binding affinity, selectivity, and proteolytic stability of peptide-based therapeutics.
Furthermore, the chiral centers on the morpholinone ring serve as crucial stereochemical determinants in the synthesis of complex APIs. The precise spatial arrangement of substituents is often paramount for pharmacological activity, and chiral morpholinones provide a robust starting point for building intricate three-dimensional structures.[6][7] Their utility spans a wide range of therapeutic areas, including neurokinin-1 (NK1) receptor antagonists and antibacterial agents.[8][9]
II. Asymmetric Synthesis of Chiral Morpholinones: Key Strategies and Methodologies
The stereocontrolled synthesis of chiral morpholinones has been a subject of intense research, leading to the development of several powerful methodologies. These can be broadly categorized into chiral auxiliary-mediated diastereoselective methods and catalytic enantioselective methods.
A. Diastereoselective Approaches: Leveraging Chiral Auxiliaries
One of the foundational strategies for accessing chiral morpholinones involves the use of chiral auxiliaries derived from readily available amino alcohols. These auxiliaries guide the stereochemical outcome of subsequent reactions, most commonly through the diastereoselective alkylation of a morpholinone enolate.
A prominent example is the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols via morpholinone intermediates.[3][10] This method provides high yields and selectivities and the morpholine ring can be subsequently converted to the desired amino alcohol.[3]
Stereochemical Rationale: The Felkin-Ahn Model
The high diastereoselectivity observed in the alkylation of chiral morpholinone enolates can often be rationalized using the Felkin-Ahn model for nucleophilic addition to carbonyls with α-stereocenters.[11][12] The model predicts that the incoming electrophile will approach the enolate from the face opposite the largest substituent at the adjacent stereocenter, thus minimizing steric interactions in the transition state.
Experimental Protocol: Diastereoselective Alkylation of a Phenylglycinol-Derived Morpholinone
This protocol is a representative example of a diastereoselective alkylation of a chiral morpholinone.
1. Formation of the Morpholinone:
-
To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq) in a suitable solvent (e.g., toluene), add chloroacetyl chloride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(2-hydroxy-1,2-diphenylethyl)-2-chloroacetamide is then cyclized by treatment with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to yield the chiral morpholinone.
2. Diastereoselective Alkylation:
-
To a solution of the chiral morpholinone (1.0 eq) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
The diastereomeric ratio of the product can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
3. Removal of the Chiral Auxiliary:
-
The chiral auxiliary can be removed under acidic or basic hydrolysis conditions, or by reductive cleavage, to afford the desired α-substituted carboxylic acid or amino alcohol derivative.
B. Catalytic Enantioselective Synthesis: The Modern Frontier
While chiral auxiliary methods are robust, catalytic enantioselective approaches offer greater atom economy and are often more desirable for large-scale synthesis. Chiral phosphoric acid (CPA) catalysis has emerged as a particularly powerful tool for the enantioselective synthesis of morpholinones.[8][13][14]
Zhu and coworkers developed a CPA-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[8][13] This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[8][13] This method provides access to a range of C3-substituted morpholinones with high yields and enantioselectivities.[8]
Reaction Mechanism and Stereocontrol in Chiral Phosphoric Acid Catalysis
The chiral phosphoric acid catalyst plays a dual role in this transformation. It acts as a Brønsted acid to activate the glyoxal and as a chiral counterion to control the stereochemistry of the subsequent cyclization and rearrangement steps. The bulky substituents on the chiral phosphoric acid create a well-defined chiral pocket that directs the approach of the reactants, leading to high levels of enantioselectivity.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of a 3-Aryl-Morpholinone
This protocol is a general procedure based on the work of Zhu and coworkers.[8][13]
1. Reaction Setup:
-
To a flame-dried reaction tube, add the aryl or alkylglyoxal (1.0 eq), 2-(arylamino)ethan-1-ol (1.2 eq), the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 10-20 mol%), and molecular sieves (5 Å).
-
Add an anhydrous solvent (e.g., MTBE) and stir the reaction mixture at the specified temperature (e.g., 40-80 °C).
2. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched morpholinone.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
III. Quantitative Comparison of Synthetic Methodologies
The choice of synthetic strategy for accessing chiral morpholinones depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials and catalysts. The following table provides a comparative overview of representative methods.
| Methodology | Chiral Source | Key Transformation | Typical Yield (%) | Typical Stereoselectivity (dr or ee) | Advantages | Limitations | Reference |
| Chiral Auxiliary-Mediated | Amino Alcohols (e.g., Phenylglycinol) | Diastereoselective Enolate Alkylation | 70-95 | >95:5 dr | Reliable, high stereoselectivity, well-established | Stoichiometric chiral auxiliary, requires protection/deprotection steps | [3],[15] |
| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Enantioselective [4+2] Cycloaddition/Rearrangement | 51-95 | 88:12 to 97.5:2.5 er | Catalytic, high atom economy, direct access to enantioenriched products | Substrate scope can be limited, catalyst cost | [8],[13], |
| One-Pot Catalytic Approach | Quinine-derived Urea | Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization | 38-90 | up to 99% ee | One-pot procedure, high efficiency | Multi-component reaction, optimization can be complex | [16],[17] |
IV. Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The utility of chiral morpholinone building blocks is prominently demonstrated in the synthesis of several important APIs.
A. Aprepitant (EMEND®): A Neurokinin-1 Receptor Antagonist
Aprepitant is a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key intermediate in the synthesis of Aprepitant is a chiral 3-(4-fluorophenyl)morpholin-2-one.[16] The stereocenter at the C3 position is crucial for its biological activity. Several synthetic routes to this key intermediate have been developed, including a one-pot catalytic preparation that delivers the desired enantiomer in good yield and high enantiomeric excess.[16][17]
B. Linezolid (Zyvox®) Analogues: Oxazolidinone Antibacterials
Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of Linezolid and its analogues often involves intermediates that can be derived from chiral morpholinones.[1][9][18] The morpholine moiety in these analogues is introduced to modulate the pharmacokinetic properties and antibacterial spectrum of the parent compound.[9]
V. Chiral Morpholinones as Constrained Amino Acid Scaffolds
As mentioned earlier, chiral morpholinones are excellent precursors for the synthesis of conformationally constrained amino acid and dipeptide mimics.[4][19][20] These building blocks can be incorporated into peptide sequences to induce specific secondary structures and enhance biological activity. The rigid morpholinone backbone restricts the conformational freedom of the amino acid side chain, leading to a more defined three-dimensional structure.
VI. Future Perspectives
The field of chiral morpholinone synthesis continues to evolve, with a focus on developing more efficient, sustainable, and versatile methodologies. The exploration of novel catalytic systems, including biocatalysis and photoredox catalysis, holds promise for accessing a wider range of structurally diverse morpholinones with high stereocontrol. Furthermore, the application of these building blocks in the discovery of new therapeutic agents, particularly in areas such as CNS disorders and oncology, is an active area of research.[21][22] The ability to fine-tune the conformational and physicochemical properties of bioactive molecules through the incorporation of chiral morpholinone scaffolds will undoubtedly continue to drive innovation in drug discovery and development.
Diagrams
Diagram 1: General Strategies for Asymmetric Morpholinone Synthesis
Caption: Key asymmetric strategies for morpholinone synthesis.
Diagram 2: Chiral Phosphoric Acid Catalyzed Synthesis Workflow
Caption: Workflow for CPA-catalyzed morpholinone synthesis.
References
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Benfatti, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
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He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]
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Benfatti, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available at: [Link]
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]
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Baskaran, S. (2025). Diastereoselective reactions of enolates. ResearchGate. Available at: [Link]
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Lubell, W. D., et al. (2025). Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. ResearchGate. Available at: [Link]
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The Ascendancy of Morpholinones in Asymmetric Synthesis: A Technical Guide for the Modern Chemist
In the relentless pursuit of enantiomerically pure compounds, a cornerstone of modern drug discovery and development, the synthetic chemist's toolkit has become increasingly sophisticated. Among the strategies for stereocontrol, the use of chiral auxiliaries remains a robust and reliable method, offering predictable outcomes and high levels of stereoselectivity.[1] While the venerable Evans' oxazolidinones have long held a prominent position, a related class of chiral auxiliaries, the morpholinones, has emerged as a powerful alternative, demonstrating exceptional utility in a range of asymmetric transformations. This in-depth technical guide provides a comprehensive overview of the application of morpholinones in asymmetric synthesis, offering field-proven insights into their synthesis, mechanisms of stereocontrol, and practical applications for researchers, scientists, and drug development professionals.
The Morpholinone Scaffold: A Privileged Structure in Synthesis and Medicinal Chemistry
The morpholine ring is a frequently encountered heterocycle in a vast array of bioactive molecules and approved pharmaceuticals.[2][3][4] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable motif in medicinal chemistry.[4] The inherent chirality of substituted morpholinones, coupled with their conformational rigidity, provides an excellent platform for inducing asymmetry in chemical reactions.
The general workflow for employing a morpholinone as a chiral auxiliary follows a well-established three-step sequence: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective transformation, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product and recover the auxiliary.[1]
Synthesis of Chiral Morpholinone Auxiliaries: From Amino Alcohols to Privileged Scaffolds
The accessibility of chiral morpholinones from readily available starting materials is a key advantage. Enantiopure 1,2-amino alcohols, often derived from the chiral pool, serve as the primary precursors.[1] A particularly notable and widely used class of morpholinone auxiliaries is derived from pseudoephedrine, a readily available and inexpensive starting material.[5]
The synthesis of chiral morpholinones can also be achieved through catalytic enantioselective methods. For instance, a chiral phosphoric acid-catalyzed reaction of aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols provides access to C3-substituted morpholinones.[6] This domino reaction proceeds through a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[6]
Experimental Protocol: Synthesis of a Pseudoephedrine-Derived Morpholinone
This protocol describes a practical, high-yielding synthesis of a chiral morpholinone from an arylglyoxal and pseudoephedrine, a reaction catalyzed by a Brønsted acid.[5]
Materials:
-
Arylglyoxal (1.0 equiv)
-
(+)-Pseudoephedrine (1.0 equiv)
-
Camphorsulfonic acid (CSA, 0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the arylglyoxal in dichloromethane, add (+)-pseudoephedrine and camphorsulfonic acid.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired morpholinone.
The Heart of the Matter: Diastereoselective Enolate Reactions
The power of morpholinone auxiliaries lies in their ability to direct the stereochemical outcome of enolate reactions, including alkylations, aldol additions, and Michael additions. The conformational rigidity of the N-acylated morpholinone, coupled with the steric influence of its substituents, effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile.
Diastereoselective Alkylation
The alkylation of N-acyl morpholinones proceeds through the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide.[7] The bulky substituents on the morpholinone ring then direct the incoming electrophile to the less hindered face, resulting in high diastereoselectivity.[7]
Asymmetric Aldol Reactions
In asymmetric aldol reactions, the geometry of the enolate and the nature of the metal counterion are crucial for achieving high stereoselectivity.[8] Similar to Evans' oxazolidinones, N-acyl morpholinones can form chelated transition states, such as the Zimmerman-Traxler model, which directs the facial selectivity of the aldehyde addition.[9] The substituents on the morpholinone ring play a critical role in dictating the preferred conformation of this transition state, thereby controlling the stereochemistry of the newly formed stereocenters.
Asymmetric Michael Additions
The conjugate addition of enolates derived from N-acyl morpholinones to α,β-unsaturated carbonyl compounds provides a powerful method for the asymmetric synthesis of 1,5-dicarbonyl compounds. The stereochemical outcome is again governed by the preferential formation of one diastereomeric transition state, where the morpholinone auxiliary effectively shields one face of the nucleophilic enolate.
The Final Step: Auxiliary Cleavage
A critical aspect of chiral auxiliary-based synthesis is the efficient and non-racemizing cleavage of the auxiliary to unmask the desired functional group in the product.[1] The N-acyl bond of the morpholinone can be cleaved under various conditions to afford carboxylic acids, alcohols, or aldehydes.
Common Cleavage Methods:
| Product Type | Reagents |
| Carboxylic Acid | Lithium hydroxide/hydrogen peroxide[7] |
| Alcohol | Lithium borohydride |
| Aldehyde | Lithium aluminum hydride followed by oxidation |
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
This protocol is adapted from the cleavage of Evans' oxazolidinones and is applicable to N-acyl morpholinones.[7]
Materials:
-
N-Acylated morpholinone product (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the N-acylated morpholinone in a mixture of THF and water at 0 °C.
-
Slowly add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Adjust the pH to acidic with a suitable acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.
Applications in the Synthesis of Bioactive Molecules
The reliability and high stereocontrol offered by morpholinone auxiliaries have led to their application in the synthesis of complex, biologically active molecules. For instance, chiral morpholinones have been employed as key building blocks in the synthesis of the potent antiemetic drug Aprepitant.[10] Their utility extends to the synthesis of natural products, where precise control of stereochemistry is paramount.
Data Presentation: A Snapshot of Diastereoselectivity
The following table summarizes representative data for the diastereoselective synthesis of morpholin-2-ones, highlighting the high levels of stereocontrol achievable.
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Fluorobenzaldehyde | 71 | 89 |
| 4-Chlorobenzaldehyde | 80 | 88 |
| 4-Bromobenzaldehyde | 90 | 86 |
| 3-Methylbenzaldehyde | 75 | 87 |
Data adapted from a one-pot stereoselective organocatalytic synthesis.[10]
Conclusion and Future Perspectives
Morpholinone-based chiral auxiliaries represent a valuable and versatile tool in the asymmetric synthesis of enantiomerically pure compounds. Their straightforward synthesis from readily available precursors, combined with their ability to exert high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, makes them an attractive alternative to more traditional auxiliaries. As the demand for complex chiral molecules in the pharmaceutical and agrochemical industries continues to grow, the development of new and improved morpholinone auxiliaries and their application in novel synthetic methodologies will undoubtedly continue to be an active and fruitful area of research. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their synthetic endeavors.
References
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- Wikipedia. (n.d.). Chiral auxiliary.
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The Strategic Role of (6R)-6-methylmorpholin-3-one in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles of drug candidates.[1] Within this important class of heterocycles, the morpholin-3-one core represents a versatile template for the design of novel therapeutics. The introduction of chirality, specifically at the 6-position with a methyl group, gives rise to the enantiomers (6R)- and (6S)-6-methylmorpholin-3-one. This guide provides an in-depth technical exploration of the role of the (6R) enantiomer in medicinal chemistry. While direct literature on this specific stereoisomer is emerging, this document synthesizes established principles of asymmetric synthesis, chiral drug design, and the known biological activities of related morpholine derivatives to delineate the significance and potential applications of (6R)-6-methylmorpholin-3-one. We will explore its synthesis, its potential as a chiral building block, and the structure-activity relationships that underscore the importance of its specific stereochemistry.
The Morpholin-3-one Scaffold: A Foundation for Drug Discovery
The morpholin-3-one moiety is a six-membered heterocyclic ring containing both an amide and an ether functional group. This unique combination imparts several desirable properties for drug design:
-
Metabolic Stability: The amide bond within the ring can exhibit greater resistance to enzymatic cleavage compared to linear amides.
-
Favorable Physicochemical Properties: The presence of the oxygen and nitrogen atoms allows for hydrogen bonding interactions with biological targets, while the overall structure can be modified to tune lipophilicity and aqueous solubility.
-
Conformational Constraint: The cyclic nature of the scaffold reduces the number of freely rotatable bonds compared to open-chain analogues, which can lead to higher binding affinity and selectivity for target proteins.
-
Synthetic Tractability: The synthesis of the morpholin-3-one ring can be achieved through various established synthetic routes, allowing for the introduction of diverse substituents.[2]
The morpholine and morpholinone cores are found in a wide array of approved drugs and clinical candidates, demonstrating their broad therapeutic applicability across different disease areas, including oncology, infectious diseases, and central nervous system disorders.[3][4]
The Criticality of Chirality: The Case for this compound
The introduction of a methyl group at the 6-position of the morpholin-3-one ring creates a stereocenter, resulting in two enantiomers: this compound and (6S)-6-methylmorpholin-3-one. In drug development, the specific stereochemistry of a chiral molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[5] This is due to the chiral nature of biological macromolecules such as enzymes and receptors.
The differential activity of enantiomers can manifest in several ways:
-
Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, have a different pharmacological activity, or even be toxic.
-
Pharmacokinetic Differences: Enantiomers can be metabolized at different rates by chiral enzymes, leading to variations in their plasma concentrations and duration of action.
-
Target Selectivity: The three-dimensional arrangement of atoms in one enantiomer may allow for optimal binding to a specific biological target, while the other enantiomer may bind with lower affinity or to a different target altogether.
A notable example from the broader morpholine class is the Vps34 inhibitor, (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one, where the (3R) configuration of the methylmorpholine moiety is crucial for its potent and selective activity.[6] This underscores the principle that the specific stereochemistry of a substituted morpholine ring can be a key determinant of its biological function.
Enantio- and Diastereoselective Synthesis of 6-Methylmorpholin-3-ones
The synthesis of enantiomerically pure this compound is a key challenge that can be addressed through various strategies in asymmetric synthesis. The primary approaches involve either the use of chiral starting materials (chiral pool synthesis) or the application of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
General Synthetic Approach
A common method for the synthesis of the morpholin-3-one ring involves the cyclization of an N-substituted 2-aminoethanol derivative with an α-haloacetylating agent. To introduce the 6-methyl group with stereochemical control, a chiral amino alcohol is a logical starting point.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol for the synthesis of a 6-substituted morpholin-3-one, adapted from general procedures found in the literature.[7] The synthesis of the specific (6R)-6-methyl enantiomer would require starting with enantiomerically pure (R)-alaninol.
Step 1: N-Alkylation of (R)-Alaninol
-
To a solution of (R)-alaninol (1.0 eq.) in a suitable solvent such as isopropanol, add a base like sodium metal (1.1 eq.) in portions.
-
Heat the reaction mixture to approximately 50°C and stir for several hours to ensure the formation of the sodium alkoxide.
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled solution.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for a few hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Filter the reaction mixture to remove any insoluble salts and wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.
Step 2: Intramolecular Cyclization
-
The crude intermediate from Step 1 can be subjected to base-catalyzed cyclization. In some cases, the cyclization may occur in situ during the N-alkylation step.
-
If further reaction is needed, dissolve the crude intermediate in a suitable solvent and treat with a base to promote intramolecular cyclization.
-
After the reaction is complete, perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Note: The yields and specific reaction conditions would need to be optimized for this particular substrate.
This compound as a Chiral Building Block
One of the primary applications of enantiomerically pure compounds like this compound is as a chiral building block in the synthesis of more complex molecules. Its pre-defined stereocenter can be incorporated into a larger drug molecule, thereby controlling the overall stereochemistry of the final product.
The nitrogen atom of the morpholin-3-one ring can be readily functionalized, for example, through N-arylation or N-alkylation reactions, to append other pharmacophoric groups. The inherent chirality at the 6-position can influence the spatial orientation of these appended groups, which can be critical for binding to the target protein.
Structure-Activity Relationships (SAR): The Importance of the (6R)-Methyl Group
While specific SAR studies for this compound are not extensively reported, we can infer the potential impact of the (6R)-methyl group based on general principles of medicinal chemistry. The introduction of a methyl group at the 6-position can have several effects on the molecule's properties and its interaction with biological targets:
-
Steric Influence: The methyl group can introduce steric bulk that may either enhance or hinder binding to a target protein. In some cases, it may orient the molecule in a specific conformation that is favorable for binding.
-
Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.
-
Metabolic Stability: The methyl group may block a potential site of metabolism, thereby increasing the metabolic stability and half-life of the drug.
The stereochemistry of the methyl group is crucial. The (6R) configuration will position the methyl group in a specific region of space relative to the rest of the molecule. This precise three-dimensional arrangement will dictate how the molecule fits into a chiral binding pocket of a protein. A change to the (6S) configuration would place the methyl group in a different spatial location, which could lead to a loss of binding affinity or a change in the mode of action.[8]
Table 1: Potential Impact of the (6R)-Methyl Group on Drug Properties
| Property | Potential Effect of the (6R)-Methyl Group | Rationale |
| Binding Affinity | Can increase or decrease affinity depending on the target. | The methyl group may interact favorably with a hydrophobic pocket or cause steric hindrance. |
| Target Selectivity | May enhance selectivity for a specific target. | The specific stereochemistry can lead to preferential binding to one protein over others. |
| Pharmacokinetics | Can improve metabolic stability and oral bioavailability. | The methyl group can block sites of metabolism and increase lipophilicity. |
| Toxicity | May reduce off-target effects and toxicity. | By enhancing selectivity, the (6R) enantiomer may avoid interacting with proteins that cause adverse effects. |
Future Perspectives and Conclusion
This compound represents a valuable, yet likely underexplored, chiral building block for medicinal chemistry. The principles of stereospecific drug action strongly suggest that this particular enantiomer will have distinct biological properties compared to its (6S) counterpart. As the demand for highly selective and potent therapeutics continues to grow, the use of enantiomerically pure building blocks like this compound will become increasingly important.
Future research in this area should focus on:
-
The development of efficient and scalable enantioselective syntheses of this compound.
-
The incorporation of this chiral scaffold into libraries of compounds for screening against a wide range of biological targets.
-
Detailed structure-activity relationship studies to elucidate the specific advantages of the (6R) configuration in different therapeutic contexts.
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An In-Depth Technical Guide to the Stereochemistry of 6-Methylmorpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. This principle is profoundly significant in drug development, where enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive technical overview of the stereochemistry of 6-methylmorpholin-3-one, a chiral heterocyclic compound featuring the morpholinone core. Chiral morpholinones are recognized as important pharmacophores and building blocks in medicinal chemistry.[4][5][6] We will explore the molecule's structural features, discuss strategies for enantioselective synthesis, provide detailed protocols for chiral separation and analysis, and examine the stereochemical influence on biological interactions, offering a holistic perspective for researchers in the field.
Introduction: The Primacy of Chirality in Drug Design
Chirality, the property of non-superimposable mirror images, is a fundamental concept in molecular science with profound implications for pharmacology.[7] Biological systems, composed of chiral entities like enzymes and receptors, often interact stereoselectively with drug molecules.[1] This can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[2][3]
The morpholine ring and its derivatives are prevalent structural motifs in a wide range of biologically active compounds and approved drugs.[8] The introduction of a substituent, such as a methyl group, can create a chiral center, leading to the existence of enantiomers. 6-Methylmorpholin-3-one is one such molecule, possessing a stereocenter at the C6 position. Understanding and controlling the stereochemistry of this and related structures is paramount for developing safe and efficacious therapeutic agents.[9]
Molecular Structure and Stereoisomerism of 6-Methylmorpholin-3-one
6-Methylmorpholin-3-one is a heterocyclic compound with the molecular formula C₅H₉NO₂.[10][11] Its structure consists of a six-membered morpholine ring containing an oxygen atom, a nitrogen atom, and a ketone group at the 3-position.
Key Structural Features:
-
Chiral Center: The carbon atom at the 6-position (C6), which is bonded to a methyl group, a hydrogen atom, an oxygen atom, and a carbon atom (C5), is a stereocenter.
-
Enantiomers: Due to this chiral center, 6-methylmorpholin-3-one exists as a pair of enantiomers: (R)-6-methylmorpholin-3-one and (S)-6-methylmorpholin-3-one.
These enantiomers are physically and chemically identical in an achiral environment but will differ in their interaction with polarized light and other chiral molecules, including biological receptors.[7] The spatial arrangement of the methyl group at C6 is the defining difference between the (R) and (S) forms, which can drastically alter how the molecule fits into a binding site.[12]
Enantioselective Synthesis Strategies
The preparation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.[7] While racemic mixtures can be synthesized, subsequent separation is often required, which can be inefficient.[13] Therefore, enantioselective synthesis, which aims to produce a single enantiomer preferentially, is the more desirable approach. Catalytic enantioselective methods for constructing chiral morpholinones, however, remain relatively scarce.[4][5][6]
General strategies for accessing chiral morpholinones include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the morpholinone core. For example, a synthesis could start from a chiral amino alcohol.[14]
-
Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes or organocatalysts) to induce stereoselectivity in a reaction that forms the chiral center.[4][5][6][15] Recent advances have shown the utility of chiral phosphoric acids and ruthenium catalysts in synthesizing substituted morpholines with high enantioselectivity.[6][16]
-
Auxiliary-Controlled Synthesis: Temporarily attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
One reported approach involves a chiral phosphoric acid-catalyzed domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift to afford C3-substituted morpholinones.[4][5] Another strategy details an organocatalytic asymmetric [3+3]-cycloaddition to access functionalized morpholin-3-ones with good to excellent enantioselectivities.[6]
Analytical Workflow: Separation and Characterization of Enantiomers
Once a synthesis is performed, it is crucial to separate and quantify the resulting enantiomers to determine the reaction's success (i.e., its enantiomeric excess, % ee). Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[7][17][18]
Principle of Chiral HPLC Separation
Chiral HPLC relies on a Chiral Stationary Phase (CSP). A CSP is composed of a single enantiomer of a chiral selector molecule that is immobilized on a solid support (typically silica gel).[7] When a racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector. This differential interaction, based on the formation of transient diastereomeric complexes, leads to different retention times, allowing for their separation.[19]
Experimental Protocol: Chiral HPLC Method Development
Developing a robust chiral separation method is often an empirical process.[17][20] The following protocol provides a systematic approach for 6-methylmorpholin-3-one.
1. Column Selection (Scouting):
-
Rationale: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often the first choice for screening a wide range of chiral compounds, including those with amine and amide groups.[7][19]
-
Step 1: Screen the racemic 6-methylmorpholin-3-one on several polysaccharide-based columns, such as Chiralcel OD-H, Chiralcel OJ-H, Chiralpak AD-H, and Chiralpak AS-H.
-
Step 2: Use a standard mobile phase for initial screening, such as a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).
2. Mobile Phase Optimization:
-
Rationale: The composition of the mobile phase significantly affects retention and resolution. Modifying the solvent ratio and adding additives can fine-tune the separation.
-
Step 1: Once partial separation is observed on a column, systematically vary the ratio of Hexane/IPA (e.g., 95:5, 90:10, 80:20). An increase in the polar alcohol component generally decreases retention time.
-
Step 2: If peak shape is poor, consider adding a small amount of an additive. For a basic compound like a morpholine, an amine additive (e.g., 0.1% Diethylamine, DEA) can reduce peak tailing. For acidic impurities, an acid additive (e.g., 0.1% Trifluoroacetic acid, TFA) may be beneficial.
3. Method Validation:
-
Rationale: A validated method ensures reliability, accuracy, and precision.
-
Step 1 (System Suitability): Inject the racemate standard multiple times to ensure consistent retention times, peak areas, and resolution.
-
Step 2 (Linearity): Prepare a series of solutions with known concentrations of the analyte to establish a linear relationship between concentration and detector response.
-
Step 3 (LOD/LOQ): Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to define the sensitivity of the method.[19]
| Parameter | Typical Starting Conditions | Rationale |
| Instrument | HPLC with UV Detector | Standard equipment for chromatographic analysis. |
| CSP Column | Chiralpak AD-H (Amylose derivative) | Broad applicability for nitrogen-containing heterocycles. |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Common normal-phase condition for polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention. |
| Detection | UV at 210 nm | Wavelength suitable for detecting amide chromophore. |
| Sample Prep | 1 mg/mL in Mobile Phase | Ensures solubility and compatibility with the system. |
Alternative Characterization Techniques
While HPLC is the gold standard for quantification, other techniques can provide complementary information.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers of a chiral analyte can exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. It can be used to help determine the absolute configuration of the separated enantiomers.
Stereochemistry and Biological Activity
The stereochemical configuration of morpholine derivatives can profoundly influence their biological activity.[12] For instance, research on neurokinin-1 (NK1) receptor antagonists derived from a related 6-(hydroxymethyl)morpholin-3-one scaffold has shown that the (R)-configured derivatives generally exhibit significantly superior receptor binding affinity compared to their (S)-counterparts.[12] This enhanced binding is attributed to the optimal spatial orientation of key functional groups within the receptor's binding pocket, which facilitates critical hydrogen bonding and hydrophobic interactions.[12]
While specific public data on the differential biological activity of (R)- and (S)-6-methylmorpholin-3-one is not extensively detailed, this principle of stereospecificity is broadly applicable.[1][21] It is highly probable that the two enantiomers of 6-methylmorpholin-3-one would display distinct pharmacokinetic and pharmacodynamic profiles. One enantiomer may bind with high affinity to a target receptor or enzyme, while the other binds weakly or not at all. Therefore, for any drug development program involving this scaffold, the synthesis and evaluation of individual, enantiomerically pure isomers is a critical step.
Conclusion
The stereochemistry of 6-methylmorpholin-3-one is a critical aspect that governs its potential application in medicinal chemistry and drug development. The presence of a single chiral center at the C6 position gives rise to (R) and (S) enantiomers, which are expected to have different biological properties. Enantioselective synthesis provides the most efficient route to obtaining single isomers, while chiral HPLC offers a robust and reliable method for their separation and quantitative analysis. A thorough understanding and empirical investigation of the stereochemical aspects of this molecule are indispensable for any research program aiming to leverage the morpholinone scaffold for therapeutic benefit.
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]
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MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. Available from: [Link]
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Methodological & Application
Application and Protocol Guide: Leveraging (6R)-6-methylmorpholin-3-one for the Strategic Synthesis of Potent and Selective Vps34 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the application of (6R)-6-methylmorpholin-3-one as a critical chiral building block in the synthesis of selective Vps34 inhibitors. This document is designed to offer not just procedural steps, but also the scientific rationale behind the synthetic strategy, empowering researchers to effectively utilize this key intermediate in their drug discovery programs.
Introduction: Vps34 as a High-Value Therapeutic Target
Vacuolar protein sorting 34 (Vps34) is the sole class III phosphoinositide 3-kinase (PI3K) in mammals, playing a pivotal role in fundamental cellular processes.[1][2][3] Unlike class I PI3Ks, which are central to growth factor signaling, Vps34 exclusively phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P).[1][4] This lipid second messenger is essential for the initiation of autophagy, a cellular recycling process, as well as for endosomal sorting and vesicle trafficking.[2][3][4]
Given its crucial functions, dysregulation of Vps34 activity is implicated in a range of diseases, most notably cancer.[5][6] In established tumors, cancer cells can hijack the autophagic process, which is initiated by Vps34, to survive metabolic stress and resist therapy.[4][7] This makes the selective inhibition of Vps34 a compelling therapeutic strategy to enhance the efficacy of anti-cancer treatments.[5][6] The development of potent and highly selective small molecule inhibitors is therefore an area of intense research.[8][9]
The Strategic Importance of Chiral Scaffolds in Kinase Inhibitor Design
Achieving selectivity among the highly conserved ATP-binding sites of different kinase families, such as the PI3K family, is a major challenge in drug discovery.[2][10] Chirality plays an increasingly vital role in designing kinase inhibitors that can subtly discriminate between closely related active sites, leading to improved potency and selectivity.[10][11][12]
The incorporation of chiral moieties, such as substituted morpholines, can introduce specific steric and electronic features that favor binding to the target kinase while disfavoring interactions with off-targets.[11][12] For Vps34, the unique topology of its ATP-binding pocket can be exploited by inhibitors bearing specific chiral elements. The (R)-configuration of a methyl-substituted morpholine, for instance, has been shown to be a key feature in a new class of highly selective Vps34 inhibitors, underscoring the importance of stereochemistry in achieving the desired pharmacological profile.[13] this compound represents a valuable chiral pool starting material to access such critical structural motifs.
Vps34 Signaling and Point of Inhibition
Vps34 functions within distinct protein complexes to regulate different cellular pathways. The primary complex involved in autophagy initiation consists of Vps34, its regulatory subunit Vps15, Beclin-1, and ATG14L.[1] Small molecule inhibitors typically target the ATP-binding pocket of Vps34, preventing the phosphorylation of PtdIns and thereby blocking the downstream recruitment of effector proteins required for autophagosome formation.[3][14]
Figure 2: High-level overview of the synthetic workflow from the chiral starting material to the final Vps34 inhibitor.
Part 1: Preparation of N-Boc-(R)-3-methylmorpholine from this compound
Rationale: The initial lactam (morpholinone) must be reduced to the corresponding amine (morpholine). The secondary amine is then protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps and to ensure regioselectivity.
Materials:
| Reagent | M.Wt. | Quantity | Moles (equiv.) |
| This compound | 115.13 | 1.0 g | 8.68 mmol (1.0) |
| Lithium aluminum hydride (LAH), 1M in THF | - | 13.0 mL | 13.0 mmol (1.5) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.08 g | 9.55 mmol (1.1) |
| Triethylamine (TEA) | 101.19 | 1.45 mL | 10.4 mmol (1.2) |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Protocol:
-
Reduction of the Lactam:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the solution of LAH in THF.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound in 10 mL of anhydrous THF and add it dropwise to the LAH solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by sequential, dropwise addition of 0.5 mL of water, 0.5 mL of 15% NaOH (aq), and 1.5 mL of water at 0 °C.
-
Stir the resulting slurry for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-3-methylmorpholine. Use this directly in the next step.
-
-
Boc Protection:
-
Dissolve the crude (R)-3-methylmorpholine in 50 mL of anhydrous DCM and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in 10 mL of DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to afford N-Boc-(R)-3-methylmorpholine as a clear oil.
-
Part 2: Synthesis of the Vps34 Inhibitor Core
Rationale: This multi-step sequence builds the core heterocyclic scaffold of the inhibitor. It involves a nucleophilic aromatic substitution to attach the chiral morpholine to a pyrimidine ring, followed by a condensation reaction to form the final bicyclic system.
Materials:
| Reagent | M.Wt. | Quantity (Example) |
| N-Boc-(R)-3-methylmorpholine | 201.27 | (from Part 1) |
| 2,4-dichloro-5-nitropyrimidine | 193.98 | 1.0 equiv. |
| 3-Amino-1,1,1-trifluoropropan-2-ol | 129.09 | 1.1 equiv. |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 equiv. |
| Iron powder | 55.84 | 5.0 equiv. |
| Ammonium chloride | 53.49 | 1.0 equiv. |
| Ethyl glyoxalate | 102.09 | 1.2 equiv. |
| Acetonitrile (ACN), Ethanol (EtOH), Acetic Acid (AcOH) | - | As needed |
Protocol:
-
Nucleophilic Aromatic Substitution:
-
Dissolve N-Boc-(R)-3-methylmorpholine and 2,4-dichloro-5-nitropyrimidine in ACN.
-
Add DIPEA and stir the reaction at 50 °C for 6 hours.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry, concentrate, and purify by chromatography to isolate the mono-substituted pyrimidine intermediate.
-
Deprotection: Treat the intermediate with 4M HCl in dioxane at room temperature for 2 hours. Concentrate to dryness to obtain the HCl salt of the amine.
-
-
Second Substitution and Nitro Reduction:
-
Combine the amine HCl salt, 3-amino-1,1,1-trifluoropropan-2-ol, and DIPEA in ethanol and heat to reflux overnight.
-
Cool the reaction, add iron powder and a saturated aqueous solution of ammonium chloride.
-
Heat the mixture to 80 °C for 2 hours to reduce the nitro group.
-
Filter the hot reaction through Celite, washing with ethanol. Concentrate the filtrate.
-
-
Condensation and Cyclization:
-
Dissolve the crude diamine intermediate in ethanol and acetic acid.
-
Add ethyl glyoxalate and stir at room temperature overnight.
-
The cyclized product, the tetrahydropyrimidopyrimidinone core, will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Part 3: Final N-Alkylation
Rationale: The final step involves attaching a side chain to the pyrimidone nitrogen. This group is often crucial for optimizing potency and pharmacokinetic properties.
Materials:
| Reagent | M.Wt. | Quantity (Example) |
| Pyrimidopyrimidinone core | - | (from Part 2) |
| 1-Bromo-3-methyl-2-butanone | 165.04 | 1.2 equiv. |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.0 equiv. |
| Dimethylformamide (DMF), anhydrous | - | As needed |
Protocol:
-
To a solution of the pyrimidopyrimidinone core in anhydrous DMF, add cesium carbonate and 1-bromo-3-methyl-2-butanone.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by preparative HPLC or flash chromatography to yield the target Vps34 inhibitor.
Conclusion and Outlook
The strategic use of chiral building blocks like this compound is instrumental in developing next-generation kinase inhibitors with superior selectivity and potency. The protocols detailed herein provide a robust framework for the synthesis of a Vps34 inhibitor based on a clinically relevant scaffold. By understanding the rationale behind each synthetic transformation, researchers can adapt and modify this route to generate novel analogs for structure-activity relationship (SAR) studies, ultimately advancing the discovery of new therapeutics for cancer and other diseases driven by aberrant autophagy.
References
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Biomolecules & Therapeutics. (n.d.). Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors. Retrieved from [Link]
- Miller, S., et al. (2010). Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34. Science, 327(5973), 1638-1642.
-
ACS Publications. (2021). Structure-Based Design of Potent, Selective, and Orally Bioavailable VPS34 Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Vps34 inhibitors and how do they work?. Retrieved from [Link]
- ResearchGate. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry.
-
NIH National Library of Medicine. (n.d.). VPS34 stimulation of p62 phosphorylation for cancer progression. Retrieved from [Link]
-
Pasquier, B., et al. (2015). Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors. Journal of Medicinal Chemistry, 58(1), 376-400. Retrieved from [Link]
- KI Open Archive. (2024). Autophagy and VPS34 as targets in anti-cancer therapy.
-
PubMed. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 53(2), 736-46. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules. Retrieved from [Link]
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-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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AACR Journals. (2022). Abstract 5590: Inhibition of the autophagy protein Vps34 induces tumor cell secretion of proinflammatory chemokines. Cancer Research. Retrieved from [Link]
-
NIH National Library of Medicine. (2014). Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochemical Journal, 457(2), 285-295. Retrieved from [Link]
-
NIH National Library of Medicine. (2012). Chiral Kinase Inhibitors. Future Medicinal Chemistry, 4(13), 1689-1706. Retrieved from [Link]
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- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Scalable Synthesis of Chiral Morpholinones for Pharmaceutical Applications
Introduction: The Significance of Chiral Morpholinones in Modern Drug Discovery
The morpholinone scaffold is a privileged heterocyclic motif frequently incorporated into the structures of a wide array of pharmaceutical agents. Its unique conformational properties and ability to engage in key hydrogen bonding interactions have made it an invaluable component in the design of potent and selective drugs. The introduction of chirality into the morpholinone ring system further expands its chemical space, allowing for precise three-dimensional arrangements that are often critical for optimal target engagement and improved pharmacokinetic profiles.[1][2][3][4] The majority of chiral drugs are now marketed as single enantiomers, a trend driven by the understanding that different enantiomers of a drug can have vastly different pharmacological and toxicological effects.[5] Consequently, the development of robust, efficient, and scalable methods for the enantioselective synthesis of morpholinones is a paramount objective in pharmaceutical process chemistry.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of state-of-the-art, scalable synthetic strategies for accessing chiral morpholinones, with a focus on methodologies amenable to industrial-scale production. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present data in a clear, comparative format to aid in the selection of the most appropriate synthetic route for a given target. The application of these methodologies will be contextualized through their use in the synthesis of key pharmaceutical intermediates for blockbuster drugs such as the antiemetic Aprepitant and the antibiotic Linezolid.
Strategic Approaches to Asymmetric Morpholinone Synthesis
The asymmetric synthesis of morpholinones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern on the morpholinone core, the availability of starting materials, and the scalability requirements of the synthesis.
Catalytic Enantioselective Methods: The Pursuit of Efficiency
Catalytic enantioselective methods represent the pinnacle of elegant and efficient synthesis, as they allow for the generation of chiral products from achiral starting materials using only a substoichiometric amount of a chiral catalyst.[5] In the context of morpholinone synthesis, several powerful catalytic strategies have emerged.
A highly innovative and efficient method for the synthesis of C3-substituted morpholinones involves a chiral phosphoric acid-catalyzed domino reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[1][2][3][6] This reaction proceeds through a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal, a process that can be described as an asymmetric aza-benzilic ester rearrangement.[1][2][3][6] This methodology has been successfully applied to the concise synthesis of L-742,694, a neurokinin-1 (NK-1) receptor antagonist.[3][6]
Key Mechanistic Insights: The chiral phosphoric acid catalyst plays a dual role in this transformation. It activates the glyoxal for nucleophilic attack by the amino alcohol and provides a chiral environment to control the stereochemistry of the subsequent rearrangement. The domino nature of this reaction, where multiple bonds are formed in a single operation, is highly advantageous for process efficiency as it minimizes intermediate purification steps.[7]
Visualizing the Catalytic Cycle:
Caption: Catalytic cycle for the synthesis of C3-substituted morpholinones.
For the synthesis of 2-substituted chiral morpholines, asymmetric hydrogenation of the corresponding dehydromorpholines offers a direct and atom-economical approach. This transformation can be effectively catalyzed by rhodium complexes bearing chiral bisphosphine ligands with a large bite angle.[8] This method provides access to a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[8] The resulting products can serve as key intermediates for various bioactive compounds.[8]
Causality in Catalyst Selection: The choice of a bisphosphine ligand with a large bite angle is crucial for achieving high enantioselectivity. This geometric constraint on the metal center creates a well-defined chiral pocket that effectively differentiates between the two prochiral faces of the enamine substrate during the hydrogenation step.
Chiral Auxiliary-Mediated Synthesis: A Reliable and Diastereoselective Approach
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the desired enantiomerically enriched product.
A practical and high-yielding synthesis of chiral morpholin-2-ones utilizes pseudoephedrine as a chiral auxiliary.[9] The reaction of an arylglyoxal with pseudoephedrine, catalyzed by a Brønsted acid, affords the corresponding morpholinone with high diastereoselectivity.[9] The chiral auxiliary can then be cleaved to provide access to valuable chiral 1,2-amino alcohols.[9]
Self-Validating System: The diastereomeric morpholinone intermediates in this method are often crystalline, allowing for easy purification and upgrading of diastereomeric excess through recrystallization. The stereochemical outcome is directly linked to the known stereochemistry of the pseudoephedrine auxiliary, providing a high degree of confidence in the assigned absolute configuration of the product.
Substrate-Controlled Synthesis: Leveraging Existing Stereocenters
In many complex pharmaceutical syntheses, it is advantageous to utilize existing stereocenters within a molecule to control the formation of new ones. This strategy is elegantly employed in the synthesis of the antiemetic drug Aprepitant (EMEND®).[7][10][11][12] The synthesis of the cis vicinally substituted morpholine core of Aprepitant relies on a stereochemical relay, where the stereochemistry of a pre-existing center is used to direct the formation of a second, and subsequently a third, stereocenter.[10][12]
Workflow for Aprepitant Core Synthesis:
Caption: Substrate-controlled synthesis of the Aprepitant morpholine core.
Scalable Protocols for Chiral Morpholinone Synthesis
The following protocols are presented as representative examples of scalable methods for the synthesis of chiral morpholinones.
Protocol 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of a C3-Aryl Morpholinone
This protocol is adapted from the work of Zhu and coworkers for the synthesis of C3-substituted morpholinones.[1][2]
Materials:
-
Aryl Glyoxal (1.0 equiv)
-
2-(Arylamino)ethan-1-ol (1.1 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%)
-
Toluene (0.1 M)
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the chiral phosphoric acid catalyst and 4 Å molecular sieves.
-
Add toluene, followed by the 2-(arylamino)ethan-1-ol and the aryl glyoxal.
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched C3-aryl morpholinone.
Data Summary Table:
| Entry | Aryl Glyoxal (Ar) | 2-(Arylamino)ethan-1-ol (Ar') | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 95 | 92 |
| 2 | 4-Chlorophenyl | Phenyl | 93 | 94 |
| 3 | 2-Naphthyl | Phenyl | 90 | 91 |
| 4 | Phenyl | 4-Methoxyphenyl | 96 | 93 |
Note: Yields and ee values are representative and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Synthesis of a Key Intermediate for Linezolid
The antibiotic Linezolid contains a chiral morpholinone-like oxazolidinone ring. While not a true morpholinone, the synthetic strategies for its core are highly relevant. Continuous flow synthesis has been shown to be a highly efficient and scalable method for the production of Linezolid.[13][14] A key step in many syntheses involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine.[15]
Materials:
-
3-Fluoro-4-morpholinobenzenamine (1.0 equiv)
-
(R)-Glycidyl butyrate (1.1 equiv)
-
Isopropanol
-
Triethylamine (catalytic)
Procedure:
-
To a solution of 3-fluoro-4-morpholinobenzenamine in isopropanol, add a catalytic amount of triethylamine.
-
Heat the mixture to reflux (approximately 80-85 °C).
-
Slowly add (R)-glycidyl butyrate to the refluxing solution over a period of 1-2 hours.
-
Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol, will often crystallize from the solution upon cooling.
-
Isolate the product by filtration, wash with cold isopropanol, and dry under vacuum.
Data Summary Table:
| Parameter | Value |
| Scale | Multi-kilogram |
| Typical Yield | >85% |
| Purity (by HPLC) | >99% |
| Enantiomeric Purity | >99.5% ee |
Note: This is a generalized protocol. Specific conditions may vary based on the scale and specific process patent being followed.[16]
Conclusion: Future Directions and Industrial Relevance
The scalable synthesis of chiral morpholinones is a vibrant area of research with profound implications for the pharmaceutical industry. The methodologies outlined in this guide, particularly the catalytic enantioselective approaches and the application of continuous flow technology, are paving the way for more efficient, cost-effective, and environmentally benign manufacturing processes for essential medicines. As our understanding of asymmetric catalysis deepens, we can anticipate the development of even more powerful and versatile synthetic tools for accessing this important class of chiral heterocycles. The one-pot and domino reaction strategies are especially promising for industrial applications as they reduce the number of unit operations, leading to significant savings in time, cost, and waste generation.[7] The continued focus on these principles will undoubtedly accelerate the discovery and development of the next generation of chiral morpholinone-containing therapeutics.
References
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). ResearchGate. [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). PubMed. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). National Institutes of Health. [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). American Chemical Society. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). PubMed. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ResearchGate. [Link]
-
Synthesis planning for linezolid (1). In the synthetic strategy... (2024). ResearchGate. [Link]
-
Chapter 10 Synthesis of aprepitant. (2007). ResearchGate. [Link]
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Asymmetric synthesis of morpholin-2-ones with... (2023). ResearchGate. [Link]
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Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. [Link]
- Process for the preparation of linezolid. (2011).
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). ACS Publications. [Link]
-
A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica. [Link]
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Enzymes in the synthesis of chiral drugs. (1993). PubMed. [Link]
-
Synthesis of Antibiotic Linezolid Analogues. Der Pharma Chemica. [Link]
-
Chapter 10 Synthesis of aprepitant. (2007). ScienceDirect. [Link]
-
Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. (2019). PubMed. [Link]
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- 13. researchgate.net [researchgate.net]
- 14. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
Application Note: One-Pot Synthesis of N-Aryl Morpholine Derivatives from (6R)-6-Methylmorpholin-3-one via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Their unique physicochemical properties often impart improved metabolic stability, aqueous solubility, and favorable pharmacokinetic profiles to drug candidates.[1] Chiral substituted morpholines are of particular interest as the stereochemistry can be crucial for therapeutic efficacy and safety. The chiral lactam, (6R)-6-methylmorpholin-3-one, serves as a valuable and versatile building block for the synthesis of enantiomerically pure morpholine derivatives. Traditional multi-step approaches for the conversion of lactams to N-substituted cyclic amines can be time-consuming and generate significant waste. This application note details a proposed one-pot methodology for the synthesis of N-aryl-(2R)-2-methylmorpholine derivatives directly from this compound via a reductive amination protocol. This approach offers a streamlined and efficient alternative to classical methods.
Principle of the Method
The one-pot synthesis of N-aryl-(2R)-2-methylmorpholines from this compound is based on a tandem reaction sequence involving the in-situ formation of an aminal intermediate followed by its reduction. The lactam carbonyl is first activated to facilitate nucleophilic attack by a primary aromatic amine. The resulting hemiaminal or its dehydrated enamine equivalent is then reduced in the same reaction vessel to yield the desired N-substituted morpholine derivative. The key to this one-pot process is the selection of a reducing agent that is compatible with all reaction components and intermediates and that selectively reduces the aminal without affecting other functional groups. This proposed protocol utilizes sodium borohydride in the presence of an activating agent, a common strategy for the reduction of amides and lactams.[2]
Reaction Mechanism
The proposed mechanism for the one-pot reductive amination of this compound is depicted below. The reaction proceeds through several key steps:
-
Lactam Activation: The lactam carbonyl is activated by a suitable reagent, such as phosphorus oxychloride (POCl₃), to form a more electrophilic species.
-
Nucleophilic Attack: A primary aromatic amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Aminal Formation: The tetrahedral intermediate eliminates a leaving group to form a cyclic iminium ion, which is in equilibrium with the corresponding aminal upon trapping of a nucleophile (e.g., chloride).
-
Reduction: A hydride source, such as sodium borohydride (NaBH₄), delivers a hydride to the electrophilic carbon of the iminium ion/aminal, yielding the final N-aryl-(2R)-2-methylmorpholine product. The stereochemistry at the C6 position is expected to be retained throughout this process.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of N-aryl-(2R)-2-methylmorpholine derivatives. Researchers should optimize the reaction conditions for each specific substrate.
Materials and Reagents
-
This compound
-
Aromatic amine (e.g., aniline, substituted anilines)
-
Phosphorus oxychloride (POCl₃)
-
Sodium borohydride (NaBH₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aromatic amine (1.2 eq). Dissolve the solids in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration of the lactam).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) dropwise via syringe. Stir the reaction mixture at 0 °C for 1 hour.
-
Reduction: While maintaining the temperature at 0 °C, carefully add sodium borohydride (2.0 eq) portion-wise. After the addition is complete, slowly add anhydrous methanol (5.0 eq) dropwise.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-(2R)-2-methylmorpholine derivative.
Data Presentation
The following table summarizes hypothetical data for the synthesis of various N-aryl-(2R)-2-methylmorpholine derivatives based on the proposed protocol. Actual yields and reaction times may vary depending on the specific substrates and optimization of reaction conditions.
| Entry | Aromatic Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-(2R)-2-methylmorpholine | 18 | 75 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-(2R)-2-methylmorpholine | 20 | 72 |
| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-(2R)-2-methylmorpholine | 24 | 68 |
| 4 | 2-Fluoroaniline | N-(2-Fluorophenyl)-(2R)-2-methylmorpholine | 24 | 65 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Safety and Handling Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle it with care and away from ignition sources.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
The quenching step with sodium bicarbonate can be exothermic and produce gas. Add the quenching solution slowly and with cooling.
Conclusion
This application note outlines a practical and efficient one-pot protocol for the synthesis of N-aryl-(2R)-2-methylmorpholine derivatives from the chiral building block this compound. This methodology leverages a reductive amination strategy, offering a significant improvement in terms of step economy and potential for reduced waste generation compared to traditional multi-step syntheses. The described procedure is amenable to the synthesis of a variety of substituted morpholine derivatives, making it a valuable tool for researchers in drug discovery and medicinal chemistry. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields.
References
-
Kuehne, M. E., & Shannon, P. J. (1977). Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride. The Journal of Organic Chemistry, 42(11), 2082–2087. [Link]
-
Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676. [Link]
-
Margaretha, P. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine and a reducing agent (“reductive amination”). In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 231-255). Elsevier. [Link]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(5), 324-346. [Link]
-
Garg, N. K., & Sarpong, R. (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. Angewandte Chemie International Edition, 56(14), 3970-3973. [Link]
-
Fang, J. H., Chang, C. A., Gopula, B., Kuo, T. S., Wu, P. Y., Henschke, J. P., & Wu, H. L. (2017). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. The Journal of Organic Chemistry, 82(1), 589-596. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (6R)-6-methylmorpholin-3-one
Welcome to our dedicated technical support center for the purification of (6R)-6-methylmorpholin-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during the purification process. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield After Purification
Q: I'm experiencing a significant loss of material during the purification of my crude this compound. What are the likely causes and how can I improve my yield?
A: Low yield is a common challenge that can stem from several factors throughout the purification workflow. Let's break down the potential culprits and how to address them.
Potential Causes & Solutions:
-
Suboptimal Recrystallization Conditions:
-
Cause: The chosen solvent system may be too effective, keeping a significant portion of your product dissolved even at low temperatures. Conversely, the product might be crashing out too quickly, trapping impurities and leading to losses in subsequent purification steps.
-
Solution: A systematic solvent screening is crucial.[1] The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Consider binary solvent systems to fine-tune the polarity. For instance, a combination of a good solvent (e.g., isopropanol, ethyl acetate) and a poor solvent (e.g., heptane, hexane) can be highly effective. Experiment with different ratios to find the optimal balance for maximizing crystal formation upon cooling while leaving impurities in the mother liquor.[1][2]
-
-
Inappropriate Chromatographic Stationary or Mobile Phase:
-
Cause: If you are using column chromatography, poor separation between your target compound and impurities will necessitate broader fraction collection, leading to lower purity in the desired fractions or loss of product if fractions are too narrowly cut.
-
Solution: Method development in chromatography is key. For a polar compound like this compound, normal-phase silica gel chromatography is a common starting point. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture with methanol) can effectively separate compounds with different polarities. For chiral purification, a chiral stationary phase (CSP) is essential.[3][4] Polysaccharide-based CSPs are often a good first choice for a wide range of compounds.[4][5]
-
-
Product Degradation:
-
Cause: The morpholinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Ensure that all purification steps are carried out under neutral or mildly acidic/basic conditions. If you are performing a liquid-liquid extraction to remove acidic or basic impurities, use dilute solutions of acids or bases and minimize the contact time. Monitor the pH of your solutions throughout the process.
-
Issue 2: Presence of the (6S)-enantiomer in the Final Product
Q: My final product shows contamination with the undesired (6S)-6-methylmorpholin-3-one enantiomer. How can I improve the enantiomeric purity?
A: Achieving high enantiomeric excess (e.e.) is critical for pharmaceutical applications. Here’s how to tackle enantiomeric contamination:
Potential Causes & Solutions:
-
Ineffective Chiral Separation Method:
-
Cause: The chosen chiral purification method may not be providing adequate resolution between the enantiomers.
-
Solution:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the most powerful techniques for enantiomeric separation.[3][5][] You will need to screen different chiral stationary phases (CSPs) and mobile phases to find the optimal conditions. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point.[4] SFC can sometimes offer faster separations and uses less organic solvent.[]
-
Diastereomeric Recrystallization: This classical method involves reacting your racemic or enantioenriched mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (like solubility) and can be separated by conventional recrystallization.[] Afterward, the chiral auxiliary is cleaved to yield the desired enantiomer.
-
-
-
Racemization During Synthesis or Purification:
-
Cause: The stereocenter at the 6-position could be susceptible to racemization under harsh conditions (e.g., strong base, high temperature).
-
Solution: Review your synthetic and purification protocols. Avoid prolonged exposure to extreme pH and high temperatures. If possible, perform purification steps at or below room temperature.
-
Issue 3: Persistent Impurities in the Final Product
Q: Despite multiple purification steps, I am still observing persistent impurities in my NMR or LC-MS analysis. What are these impurities likely to be and how can I remove them?
A: Identifying and removing persistent impurities is a common final hurdle.
Potential Impurities & Removal Strategies:
| Potential Impurity | Likely Origin | Recommended Removal Strategy |
| Starting Materials | Incomplete reaction | Optimize reaction conditions (time, temperature, stoichiometry). For purification, recrystallization is often effective if the starting material has significantly different solubility. |
| Ring-Opened Byproducts | Hydrolysis of the morpholinone ring | Avoid harsh acidic or basic conditions. A mild aqueous wash during workup can remove these more polar impurities. Silica gel chromatography can also be effective. |
| N-Oxide | Oxidation of the morpholine nitrogen | This can sometimes occur during the synthesis. These are typically more polar and can be separated by normal-phase chromatography. |
| Solvent Adducts | Reaction with solvent molecules | Ensure solvents are inert under the reaction conditions. Purification by recrystallization from a different solvent system can break up adducts. |
Troubleshooting Workflow for Impurity Removal:
Sources
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 4. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Enantioselectivity in Morpholinone Reactions
Welcome to the technical support center for enantioselective morpholinone synthesis. Chiral morpholinones are a vital pharmacophore in modern drug development, and achieving high enantiopurity is often a critical, yet challenging, step.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their reactions. Here, we delve into one of the most influential parameters in asymmetric catalysis: temperature .
This document moves beyond simple protocols to explain the underlying thermodynamic and kinetic principles that govern enantioselectivity. By understanding the causality behind temperature effects, you can make more informed decisions in your experimental design, leading to more robust and reproducible results.
Frequently Asked Questions (FAQs): The Science of Temperature Effects
This section addresses the fundamental principles governing the relationship between reaction temperature and the enantiomeric excess (% ee) of your product.
Q1: I'm getting low enantioselectivity in my morpholinone synthesis. Will changing the temperature help, and in which direction should I go?
A: Yes, adjusting the temperature is one of the most powerful tools for optimizing enantioselectivity. For the majority of asymmetric reactions, lowering the reaction temperature increases the enantiomeric excess (% ee) .[3][4]
The Causality: Asymmetric synthesis is a kinetically controlled process where two competing reaction pathways lead to the R and S enantiomers.[4][5] The chiral catalyst creates two different energy barriers (transition states) for the formation of these enantiomers. The difference in the height of these barriers (the difference in Gibbs free energy of activation, ∆∆G‡) determines the product ratio. Lowering the temperature makes the reaction more sensitive to this small energy difference, amplifying the preference for the lower-energy pathway and thus favoring the formation of one enantiomer over the other.
Q2: What is the theoretical basis for the relationship between temperature and enantioselectivity?
A: The relationship is quantitatively described by the Eyring equation , which connects the rate constant of a reaction to temperature and the thermodynamic activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).[6][7]
The ratio of the two enantiomers (R/S) is determined by the difference in the Gibbs free energy of activation (∆∆G‡) between the two competing diastereomeric transition states:
ln(k_R / k_S) = -∆∆G‡ / RT
Where:
-
k_R and k_S are the rate constants for the formation of the R and S enantiomers.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
-
∆∆G‡ = ∆∆H‡ - T∆∆S‡, where ∆∆H‡ is the difference in activation enthalpies and ∆∆S‡ is the difference in activation entropies.
As you can see, if T decreases, the entire term -∆∆G‡ / RT becomes larger in magnitude, leading to a more skewed ratio of k_R / k_S and, consequently, a higher % ee.
Caption: Energy diagram showing the two competing pathways to R and S enantiomers.
Q3: Can higher temperatures ever lead to better enantioselectivity?
A: While uncommon, it is possible. This "abnormal" temperature effect can occur under specific circumstances, such as when the rate-determining step of the catalytic cycle changes with temperature. For instance, the catalyst-substrate binding might be rate-limiting at low temperatures, while the chemical transformation itself becomes rate-limiting at higher temperatures. If the latter step has inherently higher stereoselectivity, an increase in temperature could paradoxically improve the % ee. However, for most systems, this is not the case.
Q4: Is it possible for the major enantiomer to switch if I change the temperature?
A: Yes, this phenomenon, known as enantioselectivity reversal , can occur, although it is rare.[8] It happens when the enthalpic (∆∆H‡) and entropic (∆∆S‡) terms have the same sign and compete with each other. There exists a specific "isoenantioselective temperature" (T_iso = ∆∆H‡ / ∆∆S‡) at which the reaction would produce a racemic mixture (∆∆G‡ = 0). Operating above or below this temperature can favor the formation of opposite enantiomers. The mechanism for this is often complex and may involve changes in the catalyst's aggregation state or solvation.[8]
Troubleshooting Guide: Addressing Specific Experimental Issues
Problem 1: I've lowered the reaction temperature from 25°C to -78°C, but my % ee only improved from 50% to 60%. What's happening?
This indicates that the difference in activation enthalpy (∆∆H‡) between the two competing pathways is very small.
-
Causality: The selectivity in your system may be primarily governed by the entropic term (∆∆S‡), which is less sensitive to temperature changes. Alternatively, the catalyst may not be rigid enough to create a significantly different energetic landscape for the two transition states.
-
Solutions:
-
Re-evaluate the Catalyst: The issue likely lies with the catalyst's structure. Consider modifying the chiral ligand to increase steric hindrance or introduce rigidifying elements. This is often a more effective strategy than further temperature reduction.
-
Solvent Effects: The solvent can influence the structure of the transition states. Screen different solvents at a standard low temperature (e.g., -20°C) to see if you can improve the energy difference between the pathways.
-
Perform an Eyring Analysis: As detailed in Protocol 2, determining the actual ∆∆H‡ and ∆∆S‡ values will provide definitive proof of the underlying thermodynamic landscape and guide your optimization strategy.
-
Problem 2: I get 99% ee at -78°C, but the reaction takes 72 hours and the conversion is only 40%. How can I speed it up?
This is a classic trade-off between selectivity and reaction rate.
-
Causality: All reaction rates decrease at lower temperatures. The goal is to increase the rate without providing enough thermal energy to overcome the energy barrier of the undesired pathway.
-
Solutions (in order of preference):
-
Increase Reaction Time: The simplest solution is to let the reaction run longer, provided the reactants and product are stable under the conditions.[4]
-
Increase Reactant Concentration: Carefully increasing the concentration of one or both reactants can improve the rate through collision frequency. Monitor solubility at low temperatures.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can accelerate the reaction without affecting selectivity. This is often the most practical solution, balanced against the cost of the catalyst.
-
Find a Slightly Higher Optimal Temperature: There may be a "sweet spot" where the % ee is still acceptable (e.g., 97-98%) but the reaction time is significantly shorter. Run the reaction at several temperatures between -78°C and -40°C to find the best balance.
-
Problem 3: I'm observing inconsistent % ee values (e.g., 85%, 91%, 88%) in three identical experiments run at -40°C.
Reproducibility issues at low temperatures almost always point to inadequate control over reaction conditions.
-
Causality: Exothermic events or poor heat transfer can create localized "hot spots" within the reactor, causing a portion of the reaction to proceed at a higher effective temperature, thereby lowering the overall % ee.[9]
-
Solutions & Self-Validation System:
-
Precise Temperature Monitoring: Place the thermometer probe directly in the reaction mixture, not just in the cooling bath. Ensure it is not touching the flask walls.
-
Controlled Reagent Addition: If one of the reagents is added portion-wise or via syringe pump, do so slowly and sub-surface to dissipate any heat of reaction or solution.
-
Efficient Stirring: Ensure the reaction is stirring vigorously enough to maintain thermal homogeneity but not so fast that it creates a vortex that reduces mixing efficiency.
-
Pre-cool Solutions: If adding a reagent in solution, pre-cool that solution to the reaction temperature before addition.
-
Problem 4: When I try to run my reaction at a higher temperature (e.g., 50°C) to test the temperature effect, I see significant degradation and the formation of byproducts.
This is a known issue in some morpholinone syntheses, where higher temperatures can favor alternative, non-productive pathways.[1]
-
Causality: The desired enantioselective reaction is in kinetic competition with other processes like decomposition or isomerization to more stable intermediates (e.g., oxazolidines).[1] These undesired pathways have their own activation energies and may become kinetically favorable at elevated temperatures.
-
Solutions:
-
Limit the Upper Temperature Range: Your viable experimental window is likely between room temperature and lower. Do not screen at temperatures where degradation is observed.
-
Confirm Product Stability: Run a control experiment where the purified morpholinone product is subjected to the reaction conditions at the higher temperature (without the starting materials). If the product degrades, the reaction is not suitable for high-temperature operation.
-
Focus on Low-Temperature Optimization: Given this limitation, your optimization efforts should be exclusively focused on catalyst/solvent choice and concentration adjustments at low to moderate temperatures.
-
Experimental Protocols
Protocol 1: Systematic Temperature Screening to Optimize Enantioselectivity
This protocol establishes a self-validating workflow for determining the optimal temperature for your reaction.
Methodology:
-
Standardize Your Setup: Use identical reaction vessels (e.g., 10 mL vials with stir bars) for all experiments. Ensure an inert atmosphere (N₂ or Ar) is established for each.
-
Prepare a Stock Solution: To minimize measurement errors, prepare a stock solution of the limiting reagent, catalyst, and any additives in the reaction solvent.
-
Equilibrate Temperature: Place each reaction vessel in a cooling bath set to the target temperature (e.g., 25°C, 0°C, -20°C, -40°C, -78°C). Allow the solvent and reagents to equilibrate for at least 15 minutes with stirring. Use an internal thermometer in a parallel "dummy flask" to verify the temperature.
-
Initiate the Reactions: Initiate all reactions simultaneously by adding the non-limiting reagent. Start a timer.
-
Monitor and Quench: Take aliquots at set time points (e.g., 1h, 4h, 12h, 24h). Quench the aliquot immediately in a separate vial containing a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Analysis:
-
Conversion: Determine the reaction conversion for each time point using ¹H NMR, GC, or LC by comparing the starting material and product signals against an internal standard.
-
Enantiomeric Excess (% ee): Analyze the quenched reaction mixture using a chiral stationary phase column (HPLC or SFC) to determine the ratio of the two enantiomers.
-
-
Tabulate Data: Organize the results to identify the temperature that provides the best balance of selectivity and reaction rate.
Data Presentation Table:
| Temperature (°C) | Time (h) | Conversion (%) | % ee |
| 25 | 1 | 95 | 70 |
| 0 | 4 | 88 | 85 |
| -20 | 12 | 90 | 94 |
| -40 | 24 | 85 | 98 |
| -78 | 48 | 60 | >99 |
Protocol 2: Constructing an Eyring Plot for Mechanistic Insight
This experiment provides the thermodynamic parameters that govern your reaction's stereoselectivity.
Caption: Workflow for constructing an Eyring plot to determine activation parameters.
Methodology:
-
Data Acquisition: Following Protocol 1, obtain accurate conversion and % ee data at a minimum of 4-5 different temperatures, ensuring the temperatures are spread out as widely as is practical. It is crucial to use initial rate data to ensure the concentrations of reactants are known.
-
Calculate Individual Rate Constants:
-
From the % ee, calculate the ratio of enantiomers: R/S = (100 + %ee) / (100 - %ee) for the R-major product.
-
The observed rate constant (k_obs) is the sum of the individual rate constants: k_obs = k_R + k_S.
-
Since R/S = k_R/k_S, you can solve the two simultaneous equations to find the values for k_R and k_S at each temperature.
-
-
Data Transformation: For each temperature point, calculate 1/T (in K⁻¹) and ln(k_R/k_S).
-
Plotting and Analysis:
-
Plot ln(k_R/k_S) on the y-axis versus 1/T on the x-axis.
-
Perform a linear regression on the data points. The plot should be linear.
-
Calculate ∆∆H‡: Slope = -∆∆H‡ / R, so ∆∆H‡ = -Slope * R (where R = 8.314 J/mol·K). A larger, more negative value indicates that selectivity is highly sensitive to temperature.
-
Calculate ∆∆S‡: Y-intercept = ∆∆S‡ / R, so ∆∆S‡ = Y-intercept * R. This value provides insight into the relative ordering of the two transition states.
-
References
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
- Effects of Temperature on Stereochemistry of Enzymatic Reactions.
- Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central.
- Eyring equ
- Investigation of the PI Control Parameters on the Low Temper
- Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
- Insights into temperature controlled enantioselectivity in asymmetric c
- Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acet
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Thermodynamic and kinetic reaction control. Wikipedia.
- Kinetics, Thermodynamics, and Emergence in Stereoediting Reactions. PubMed.
- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Thermodynamic and Kinetic Products. Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. Kinetics, Thermodynamics, and Emergence in Stereoediting Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
Choosing the right solvent for reactions with (6R)-6-methylmorpholin-3-one
Technical Support Center: (6R)-6-methylmorpholin-3-one
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on optimizing reaction conditions, with a specific focus on the critical choice of solvent. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence solvent selection?
A1: Understanding the molecule's structure is the foundation of solvent selection. This compound has several key features:
-
Lactam Ring: The cyclic amide (lactam) is a polar functional group. The nitrogen atom is a hydrogen bond donor (N-H), and the carbonyl group (C=O) is a strong hydrogen bond acceptor.
-
Ether Linkage: The oxygen atom within the morpholine ring is also a hydrogen bond acceptor.
-
Chiral Center: The stereocenter at the C6 position is robust, but harsh conditions or improper solvent choice could potentially lead to epimerization in certain reaction types.
-
Polarity: The molecule has a topological polar surface area (TPSA) of 38.3 Ų and a calculated XLogP3 of -0.4, indicating that it is a polar molecule.[]
These features suggest that this compound will have the highest solubility in polar solvents, particularly those capable of hydrogen bonding.
Q2: Which general classes of solvents should I consider for initial screening?
A2: Based on the polarity of this compound, solvents should be screened from the following categories:
-
Polar Aprotic Solvents: (e.g., Acetonitrile, DMF, DMSO, THF). These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, but they do not donate hydrogen bonds. They are excellent general-purpose solvents for solubilizing polar molecules without interfering in reactions that are sensitive to acidic protons. For many morpholine derivative syntheses, solvents like DMF are employed.[2]
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, Isopropanol). These solvents can both donate and accept hydrogen bonds, making them highly effective at solvating the lactam moiety. However, their acidic protons can interfere with many reagents, such as strong bases, organometallics, and hydrides. Ethanol is often used in reactions with morpholine derivatives, such as hydrazide formation.[2]
-
Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform). These are weakly polar and can be effective for a range of reactions. Their inertness and ability to dissolve a wide array of organic compounds make them a common choice. Chloroform has been noted as a solvent for related morpholinone structures.[3]
-
Ethereal Solvents: (e.g., THF, 2-MeTHF, Dioxane). These polar aprotic solvents are particularly useful for reactions involving metal hydrides or organometallic reagents due to their stability under basic conditions.[4]
Non-polar solvents like hexanes or toluene are generally poor choices for dissolving the starting material but may be useful for product purification or as part of a biphasic system.
Q3: How should I perform an initial solvent screening for my reaction?
A3: A systematic approach is crucial. We recommend the following protocol for an efficient and informative screening process.
-
Solubility Assessment (Visual):
-
Dispense approximately 5-10 mg of this compound into several small, labeled vials.
-
Add a candidate solvent (e.g., DMF, Acetonitrile, DCM, Ethanol, THF) dropwise to each vial, starting with 0.1 mL.
-
Vortex or stir each vial at room temperature for 1-2 minutes.
-
Observe and record the solubility. If the solid dissolves completely, it is soluble. If not, continue adding solvent in 0.1 mL increments up to 1.0 mL to estimate approximate solubility.
-
-
Small-Scale Reaction Trials:
-
Set up parallel reactions in the solvents where the starting material showed good solubility.
-
Use a consistent, small scale (e.g., 0.1 mmol).
-
Ensure all other reaction parameters (temperature, stoichiometry, reaction time) are identical.
-
-
Analysis:
-
After the designated time, quench the reactions and analyze a small aliquot from each by a suitable method (e.g., TLC, LC-MS, or ¹H NMR).
-
Compare the conversion of starting material to product and the formation of any byproducts. This will provide direct evidence of the solvent's impact on reaction rate and selectivity.
-
This systematic screening minimizes waste and quickly identifies the most promising solvent systems for further optimization.
Troubleshooting Guide
Problem: My reaction is sluggish or fails to reach completion.
-
Potential Cause 1: Poor Solubility. One or more of your reactants, reagents, or even a key intermediate may not be sufficiently soluble in the chosen solvent. If a component precipitates from the reaction mixture, its effective concentration drops, slowing or halting the reaction.
-
Scientific Rationale: The rate of a reaction is dependent on the concentration of the species involved. Poor solubility limits the number of productive molecular collisions. Furthermore, the solvent plays a direct role in stabilizing the transition state of a reaction. A solvent that effectively solvates and stabilizes the transition state can significantly lower the activation energy, thereby increasing the reaction rate.
-
Solutions:
-
Switch to a More Polar Solvent: If you are using a solvent like DCM or THF, consider switching to a more polar aprotic solvent such as acetonitrile or DMF. Refer to the solubility test protocol above to confirm solubility.
-
Increase Temperature: For many compounds, solubility increases with temperature.[5][6][7] Gently heating the reaction mixture may improve both solubility and reaction kinetics. Ensure the temperature is well below the solvent's boiling point and does not cause degradation of your materials.
-
Use a Solvent Mixture: Sometimes a binary solvent system can provide the ideal balance of properties. For example, a mixture of toluene and THF might provide the right polarity to dissolve all components while maintaining compatibility with sensitive reagents.
-
Problem: I am observing significant side product formation or low selectivity.
-
Potential Cause 2: Solvent Participation or Undesired Stabilization. The solvent is not always an innocent bystander. It can participate in the reaction or selectively stabilize one competing reaction pathway over another.
-
Scientific Rationale:
-
Protic Solvent Interference: Polar protic solvents (e.g., alcohols, water) have active protons that can quench strong bases, react with organometallic reagents, or participate in unwanted protonolysis pathways.
-
Transition State Stabilization: A solvent may stabilize the transition state leading to an undesired byproduct more effectively than the transition state for the desired product, thus altering the selectivity of the reaction.
-
-
Solutions:
-
Switch to an Aprotic Solvent: If your reaction involves strong bases (e.g., LDA, NaH), Grignard reagents, or other organometallics, you must use a dry, aprotic solvent. Ethereal solvents like THF or 2-MeTHF are standard choices for this reason.[4]
-
Modulate Solvent Polarity: The polarity of the solvent can influence which of several possible transition states is favored. If you are getting a mixture of products, screen solvents with different polarities (e.g., compare THF vs. acetonitrile vs. DCM) to see if the product ratio changes.
-
Consider Steric Hindrance: In some cases, a bulkier solvent molecule may sterically hinder an undesired reaction pathway.
-
Problem: I am having difficulty with the work-up and product isolation.
-
Potential Cause 3: Inappropriate Solvent Properties. High-boiling point solvents can be difficult to remove, and poor solvent choices can lead to emulsions during aqueous extraction.
-
Scientific Rationale: The physical properties of the solvent are paramount for an efficient work-up. A large difference in boiling points between the solvent and the product simplifies purification by distillation or evaporation. For liquid-liquid extractions, the reaction solvent must be immiscible with the extraction solvent (usually water) to allow for clean phase separation.
-
Solutions:
-
Select a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point that still provides adequate solubility and reactivity. For example, prefer DCM (b.p. 40 °C) over DMF (b.p. 153 °C) if both work for the reaction.
-
Solvent Swap: If a high-boiling solvent like DMSO or DMF is necessary for the reaction, perform a "solvent swap" during work-up. Dilute the reaction mixture with a low-boiling, water-immiscible solvent (e.g., ethyl acetate, ether), then wash extensively with water or brine to transfer the high-boiling solvent into the aqueous layer.[8]
-
Azeotropic Removal: Some solvents can be removed by forming azeotropes. For example, residues of boron compounds, which can complicate purification, can often be removed by repeatedly concentrating the reaction mixture from methanol, which forms a volatile trimethyl borate ester.[8]
-
Visual Guides & Data
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing a solvent for your reaction with this compound.
Caption: A systematic workflow for solvent selection and optimization.
Table 1: Properties of Common Laboratory Solvents
This table provides a quick reference for comparing the properties of solvents you might consider for your experiments.
| Solvent | Class | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | General Use Cases & Considerations |
| Water | Polar Protic | 80.1 | 100 | Excellent for highly polar/ionic species; can interfere with many organic reagents. |
| Methanol (MeOH) | Polar Protic | 33.0 | 65 | Good for polar compounds; protic nature can be reactive. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Similar to methanol, commonly used for recrystallizations. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent solvent for a wide range of polar compounds; high boiling point can make removal difficult. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Highly polar, dissolves many otherwise insoluble compounds; very high boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good balance of polarity and volatility; widely used in chromatography and reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Common ethereal solvent, good for organometallics and hydrides; must be dried. |
| Dichloromethane (DCM) | Weakly Polar Aprotic | 9.1 | 40 | Versatile, dissolves many organic compounds, low boiling point; use in a fume hood. |
| Toluene | Non-Polar | 2.4 | 111 | Good for non-polar compounds; can be used for azeotropic removal of water. |
| Hexanes | Non-Polar | 1.9 | ~69 | Used for non-polar compounds, extractions, and chromatography; highly flammable. |
References
-
Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (n.d.). NCBI. Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]
-
Exchange reactions using N-methylmorpholine-borane derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. Retrieved from [Link]
-
Solvation Effects in Organic Chemistry. (2022). ACS Publications. Retrieved from [Link]
-
Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
6-Ethyl-6-methylmorpholin-3-one. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Source not specified. Retrieved from [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing. Retrieved from [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
-
Solubility of Polymers in Organic Solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). MDPI. Retrieved from [Link]
-
Solvents and sustainable chemistry. (n.d.). PubMed Central - NIH. Retrieved from [Link]
-
6-(Aminomethyl)morpholin-3-one. (n.d.). PubChem. Retrieved from [Link]
-
The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. (n.d.). ResearchGate. Retrieved from [Link]
-
Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the list of some important solvents used in organic reactions and the purpose of using it? (2021). Quora. Retrieved from [Link]
-
Solubility of Podophyllotoxin in Six Organic Solvents from (283.2 to 323.2) K. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent usage categories across three representative organic chemistry... (n.d.). ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of (6R)-6-methylmorpholin-3-one
In the rigorous world of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. (6R)-6-methylmorpholin-3-one, a key chiral building block, exemplifies this principle. Its enantiomeric purity is a crucial quality attribute, demanding analytical methods that are not only precise and accurate but also robust and reliable. This guide offers an in-depth, experience-driven comparison of mass spectrometry-based methodologies for the analysis of this compound, juxtaposed with alternative analytical strategies. The protocols and insights presented herein are designed to be a self-validating framework, empowering researchers, scientists, and drug development professionals to make judicious analytical choices.
The Analytical Imperative: Understanding this compound
This compound is a chiral heterocyclic compound with the chemical formula C₅H₉NO₂ and a molecular weight of approximately 115.13 g/mol .[1] Its significance lies in its role as an intermediate in the synthesis of complex pharmaceutical agents. As with many chiral molecules, its biological activity is often stereospecific, meaning the (6R)-enantiomer may have desired therapeutic effects while its (6S)-counterpart could be inactive or even contribute to off-target toxicity.
The core analytical challenge is rooted in the identical physical and chemical properties of enantiomers in an achiral environment, making their separation and individual quantification difficult.[2] This guide will primarily focus on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively resolve this challenge.
The Gold Standard: Chiral LC-MS/MS Methodology
The coupling of chiral Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) represents the pinnacle of chiral analysis, offering a powerful synergy of high-resolution physical separation and exquisitely selective, sensitive detection.
The "Why": Rationale Behind Experimental Design
The choice of a Chiral Stationary Phase (CSP) is the most pivotal decision in method development. For a molecule like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a logical starting point. The separation mechanism on these phases is a complex interplay of intermolecular interactions—hydrogen bonding, dipole-dipole forces, and steric hindrance—that form transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention times.
For the mobile phase, reversed-phase conditions (using aqueous-organic mixtures) are generally preferred for LC-MS applications. This is because they are highly compatible with electrospray ionization (ESI) and avoid the use of ion-suppressing additives often required in normal-phase chromatography.[3]
Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, is the detection method of choice for quantification. It provides exceptional selectivity by monitoring a specific fragmentation pathway—from a precursor ion (the protonated molecule) to a characteristic product ion. This specificity minimizes interference from matrix components, a crucial advantage when analyzing samples from complex biological fluids.[4]
A Validated Experimental Protocol
This protocol provides a robust foundation for the quantitative analysis of this compound.
2.2.1. Sample and Standard Preparation
-
Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to create a 1.0 mg/mL stock solution.
-
Calibration Curve Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Test Sample Preparation: Dissolve the sample to be analyzed in the initial mobile phase to achieve a concentration expected to fall within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove particulates.
2.2.2. LC-MS/MS Parameters
-
LC System: UHPLC or HPLC system
-
Chiral Column: Polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. (Gradient elution may be required to optimize separation).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition: Precursor Ion [M+H]⁺: m/z 116.1 → Product Ion: m/z 70.1 (This is a plausible fragmentation representing a loss of formic acid and a hydrogen molecule; the exact transition must be optimized experimentally).
2.2.3. Analytical Workflow Diagram
Caption: Workflow for chiral analysis of this compound by LC-MS/MS.
A Comparative Overview of Analytical Techniques
While LC-MS/MS is a superior technique for this application, a comprehensive understanding requires comparison with other available methods.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral LC-MS/MS | Chromatographic separation on a CSP with highly selective mass-based detection. | Highest sensitivity and selectivity; definitive identification; suitable for complex matrices. | Higher instrument cost and complexity. | Trace-level quantification; analysis in biological matrices; definitive enantiomeric excess determination. |
| Chiral LC-UV | Chromatographic separation on a CSP with ultraviolet absorbance detection. | Simpler instrumentation; lower cost; robust for routine use. | Lower sensitivity; requires a UV chromophore; potential for interference from co-eluting impurities. | Routine quality control; purity assays where analyte concentration is high. |
| Chiral SFC | Separation on a CSP using supercritical CO₂ as the primary mobile phase. | Very fast separations; reduced organic solvent consumption; high efficiency. | Requires specialized instrumentation; less common in standard QC labs. | High-throughput screening; preparative enantioseparation. |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes in solution, which exhibit distinct NMR spectra. | Provides structural information; no physical separation required. | Very low sensitivity; requires relatively large amounts of pure sample; can be complex to interpret. | Absolute configuration determination; structural elucidation of novel compounds. |
Performance Metrics: A Data-Driven Comparison
The following table provides a summary of expected performance characteristics for the most common chromatographic techniques.
| Parameter | Chiral LC-MS/MS | Chiral LC-UV | Chiral SFC-UV |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 0.5 - 10 µg/mL | 0.1 - 5 µg/mL |
| Linearity (R²) | > 0.998 | > 0.99 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Analysis Time | 5 - 15 min | 10 - 25 min | 2 - 10 min |
Ensuring Trustworthiness: The Imperative of Method Validation
A protocol's trustworthiness is established through rigorous validation. Any method developed for the analysis of this compound, especially in a regulated environment, must be validated according to established guidelines. This process ensures the method is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to resolve and quantify the (6R)-enantiomer without interference from the (6S)-enantiomer, impurities, or degradation products.
-
Linearity and Range: Demonstrating a direct, proportional relationship between detector response and concentration over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.
Authoritative Grounding & Fragmentation Insights
The principles discussed are well-established in the field of analytical chemistry. Mass spectrometry techniques are routinely used for the characterization of morpholine derivatives.[5] The fragmentation of these molecules under collision-induced dissociation (CID) provides structural information that can be used for selective detection.
Proposed Fragmentation Pathway
Caption: Plausible fragmentation pathway for protonated this compound.
Conclusion
For the challenging task of analyzing this compound, chiral LC-MS/MS stands out as the superior methodology. It provides an unmatched combination of enantiomeric separation, sensitivity, and selectivity that is essential for the stringent demands of pharmaceutical research and quality control. While alternative techniques have their specific applications, the comprehensive and definitive data generated by a properly developed and validated LC-MS/MS method provides the highest degree of confidence. By understanding the fundamental principles behind the experimental choices and adhering to rigorous validation standards, scientists can ensure the integrity of their analytical results and, by extension, the quality and safety of the final therapeutic product.
References
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. Orochem Technologies. [Link]
-
Ismail, O. et al. (2022). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood. PubMed. [Link]
-
Sun, J. et al. (2021). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers. RSC Publishing. [Link]
-
Ismaili, L. et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
-
Ciogli, A. et al. (2023). Recent advances in fast and high-throughput chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Di Sarno, V. et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
Sources
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating 6-Methylmorpholin-3-one Enantiomers
For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of pharmaceutical compounds. This guide provides an in-depth technical comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 6-methylmorpholin-3-one, a key chiral building block in medicinal chemistry.
The Challenge of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. Chiral chromatography, particularly HPLC with chiral stationary phases, is a powerful technique for resolving these mirror-image isomers.[1][2] The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[3]
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method. Based on the structural characteristics of 6-methylmorpholin-3-one—a cyclic lactam with a secondary amine—three primary classes of CSPs are considered the most promising: polysaccharide-based, cyclodextrin-based, and macrocyclic glycopeptide-based columns.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Examples | Common Trade Names | Principle of Separation | Suitability for 6-Methylmorpholin-3-one |
| Polysaccharide-Based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Chiralpak®, Lux® | Primarily hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[4][5][6] | High. The amide and carbonyl groups of the analyte can engage in hydrogen bonding with the carbamate groups on the CSP. Steric interactions with the methyl group at the chiral center are also expected to contribute to enantiorecognition. |
| Cyclodextrin-Based | Native or derivatized β-cyclodextrin | Cyclobond™ | Inclusion complexation, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin.[7] Chiral recognition is enhanced by interactions with derivative groups on the rim of the cyclodextrin.[8] | Moderate to High. The morpholine ring may partially enter the cyclodextrin cavity. Derivatized cyclodextrins, particularly those with phenylcarbamate functionalities, have shown success in separating β-lactams, which are structurally analogous.[8] |
| Macrocyclic Glycopeptide-Based | Vancomycin, Teicoplanin, Ristocetin A | Chirobiotic® | Multiple interaction modes including hydrogen bonding, ionic interactions, π-π interactions, and inclusion complexation within the macrocyclic basket-like structure.[9][10][11] | High. The polar nature of 6-methylmorpholin-3-one makes it a strong candidate for separation on these versatile CSPs, which excel at resolving polar compounds.[12] The presence of both hydrogen bond donors and acceptors in the analyte facilitates strong interactions. |
Experimental Protocols and Methodologies
The following protocols are proposed starting points for the chiral separation of 6-methylmorpholin-3-one enantiomers, based on successful separations of analogous compounds.
Method 1: Polysaccharide-Based CSP (Normal Phase)
This approach is often a first choice for chiral screening due to the broad applicability of polysaccharide columns.[4]
Rationale: The combination of hydrogen bonding and dipole-dipole interactions is expected to provide good selectivity for the polar 6-methylmorpholin-3-one.
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV is necessary)
Step-by-Step Protocol:
-
Prepare the mobile phase by mixing 800 mL of n-Hexane with 200 mL of IPA and 1 mL of DEA.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the 6-methylmorpholin-3-one sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
Optimization: If resolution is insufficient, adjust the ratio of n-Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times. The concentration of the basic additive (DEA) can also be optimized to improve peak shape.
Method 2: Cyclodextrin-Based CSP (Reversed Phase)
This method is based on a successful study on the enantiomeric separation of β-lactams, which share the cyclic amide functional group.[8]
Rationale: The reversed-phase mode with a derivatized cyclodextrin column offers a different selectivity mechanism based on inclusion complexation and interactions with the functionalized rim of the cyclodextrin.
-
Column: Cyclobond™ I 2000 DMP (Dimethylphenyl carbamate functionalized β-cyclodextrin), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
Step-by-Step Protocol:
-
Prepare the mobile phase by mixing 400 mL of Acetonitrile with 600 mL of HPLC-grade water.
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution.
-
Observe the separation of the enantiomers.
-
Optimization: The ratio of acetonitrile to water can be adjusted to optimize retention and resolution. Increasing the acetonitrile content will decrease retention times.
Method 3: Macrocyclic Glycopeptide-Based CSP (Polar Ionic Mode)
This mode is particularly effective for polar and ionizable compounds, making it a strong candidate for 6-methylmorpholin-3-one.
Rationale: The polar ionic mode utilizes a high concentration of organic solvent with small amounts of acidic and basic additives, promoting ionic interactions between the analyte and the CSP.
-
Column: Chirobiotic® V (Vancomycin), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol with 0.1% Acetic Acid and 0.05% Triethylamine (TEA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
Step-by-Step Protocol:
-
Prepare the mobile phase by adding 1 mL of Acetic Acid and 0.5 mL of TEA to 1 L of Methanol.
-
Equilibrate the Chirobiotic® V column with the mobile phase for at least 30 minutes.
-
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution.
-
Monitor the resulting chromatogram.
-
Optimization: The ratio and concentration of the acidic and basic additives can be adjusted to fine-tune selectivity and retention.
Visualization of the Chiral HPLC Workflow
To better understand the experimental process, the following diagram illustrates the typical workflow for chiral method development.
Caption: A generalized workflow for developing a chiral HPLC method.
Conclusion and Recommendations
The enantioselective separation of 6-methylmorpholin-3-one is a critical step in its application in pharmaceutical research and development. While a direct, validated method is not yet published, a systematic approach based on analogous compounds provides a clear path forward.
For initial screening, a polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OD-H in normal phase mode is highly recommended due to their broad selectivity. Should this not yield the desired separation, macrocyclic glycopeptide-based CSPs like Chirobiotic® V in polar ionic mode offer a powerful and often orthogonal separation mechanism. Finally, derivatized cyclodextrin columns in reversed-phase mode present a viable third option, particularly given their demonstrated success with structurally similar β-lactams.
It is crucial for researchers to systematically screen these different CSPs and mobile phase conditions to identify the optimal system for their specific needs. The protocols provided in this guide serve as robust, evidence-based starting points for this essential analytical endeavor.
References
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Sun, P., Wang, C., & Armstrong, D. W. (2008). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 20(9), 949-956.
- Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3326.
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
- Nazareth, C., & Sanelly, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Berkecz, R., Tanács, D., Péter, A., & Ilisz, I. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3326.
- Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines.
-
Phenomenex. (2023). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Retrieved from [Link]
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LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
- Zhang, X., & Li, G. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-316.
- Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1024-1033.
- Ilisz, I., Berkecz, R., & Péter, A. (2023). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. In Chiral Separations (pp. 137-160). Humana, New York, NY.
- Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(15), 3462–3465.
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Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]
- Zhang, T., Holder, E., Franco, P., & Lindner, W. (2011).
- Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115.
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Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
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The Quest for Stereocontrol: A Comparative Guide to Chiral Auxiliaries in Complex Molecule Synthesis, with a Focus on the Potential of (6R)-6-methylmorpholin-3-one
For researchers, scientists, and drug development professionals engaged in the intricate art of complex molecule synthesis, the precise control of stereochemistry is a paramount objective. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture, making the development of robust and predictable methods for asymmetric synthesis a cornerstone of modern organic chemistry. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a powerful and well-established strategy to achieve this control.
This guide provides a comparative analysis of the efficacy of various chiral auxiliaries in complex molecule synthesis. While the primary focus is on the potential utility of (6R)-6-methylmorpholin-3-one , a comprehensive literature search reveals a notable scarcity of published data on its specific applications and performance metrics. Therefore, to provide a valuable resource, this guide will draw comparisons with well-documented and widely employed chiral auxiliaries, namely Evans' Oxazolidinones and Pseudoephedrine , to establish a framework for evaluating the potential of novel auxiliaries like this compound.
The Fundamental Role of Chiral Auxiliaries
The core principle behind the use of a chiral auxiliary is to transiently introduce a chiral element to an achiral substrate, thereby creating a diastereomeric intermediate. Subsequent reactions on this intermediate proceed with a facial bias dictated by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer in preference to the other. Finally, the auxiliary is cleaved to reveal the desired enantiomerically enriched product and can, ideally, be recovered for reuse.
Figure 1: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.
A Comparative Landscape of Leading Chiral Auxiliaries
To understand the potential performance benchmarks for this compound, it is essential to examine the established efficacy of leading chiral auxiliaries in key synthetic transformations, such as enolate alkylation.
Evans' Oxazolidinones: The Gold Standard
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries for asymmetric synthesis. Their rigid structure and predictable chelation control with metal enolates lead to excellent stereocontrol in a variety of reactions.
Pseudoephedrine: A Cost-Effective and Versatile Alternative
Derived from a readily available natural product, pseudoephedrine serves as an effective chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives. Its use was popularized by the work of Andrew G. Myers.[1]
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | >99:1 | 95 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
| (+)-Pseudoephedrine | N-Propionyl amide | Benzyl bromide | >98:2 | 90 | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511. |
| This compound | N-Propionyl | Benzyl bromide | Data Not Available | Data Not Available | - |
Table 1: Comparative performance of chiral auxiliaries in the asymmetric alkylation of propionate enolates.
The lack of available data for this compound in such a standard transformation highlights a significant gap in the literature and an opportunity for future research.
Mechanistic Insights: The Key to Stereocontrol
The high diastereoselectivity observed with auxiliaries like Evans' oxazolidinones is attributed to the formation of a rigid, chelated Z-enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Figure 2: Proposed mechanism for the diastereoselective alkylation of an N-acyl morpholinone, highlighting the role of the chelated enolate.
It is plausible that an N-acyl derivative of this compound could form a similar chelated enolate. The stereochemical outcome would then be dependent on the conformational preference of the morpholinone ring and the directing effect of the C6-methyl group.
Experimental Protocols: A Blueprint for Investigation
While a specific protocol for this compound is not available, a general procedure for the asymmetric alkylation using a chiral auxiliary can be outlined. This protocol can serve as a starting point for researchers wishing to investigate the efficacy of this novel auxiliary.
General Procedure for Asymmetric Alkylation of an N-Acyl Chiral Auxiliary
-
Acylation of the Auxiliary:
-
To a solution of the chiral auxiliary (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.5 equiv.) and the desired acyl chloride (1.2 equiv.).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt and concentration in vacuo. Purify the N-acyl auxiliary by flash chromatography.
-
-
Diastereoselective Alkylation:
-
To a solution of the N-acyl auxiliary (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkylating agent (1.2 equiv.) and continue stirring at -78 °C until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product. Purify the product by flash chromatography.
-
-
Cleavage of the Auxiliary:
-
To a solution of the alkylated product (1.0 equiv.) in a mixture of THF and water, add lithium hydroxide (LiOH) (2.0 equiv.).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Acidify the reaction mixture and extract the carboxylic acid product.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Future Directions and the Promise of New Auxiliaries
The field of asymmetric synthesis is continually evolving, with a constant search for new and more efficient chiral auxiliaries. While this compound remains an under-investigated candidate, its structural features suggest potential for effective stereocontrol. The morpholinone ring offers a rigid scaffold, and the C6-methyl group could provide the necessary steric bias to influence the facial selectivity of reactions at the α-carbon of an N-acyl substituent.
Further research is required to synthesize this auxiliary, evaluate its performance in a range of asymmetric transformations, and compare its efficacy to established methods. Such studies would not only broaden the toolbox of synthetic chemists but also provide deeper insights into the fundamental principles of stereocontrol.
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (6R)-6-methylmorpholin-3-one
As researchers and developers at the forefront of science, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the disposal of (6R)-6-methylmorpholin-3-one, grounded in established safety principles and regulatory frameworks. Due to the absence of a specific Safety Data Sheet (SDS) for this particular stereoisomer, our approach is rooted in a conservative assessment based on structurally analogous compounds. This ensures a high margin of safety and compliance.
PART 1: Hazard Characterization - A Proactive Approach
Before any disposal procedure can be initiated, a thorough hazard characterization is essential. This process is governed by the Resource Conservation and Recovery Act (RCRA), which classifies hazardous waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[1] Lacking specific data for this compound, we must infer its potential hazards from closely related morpholine derivatives.
An analysis of compounds like (R)-3-Methylmorpholine and Morpholin-3-one reveals a consistent pattern of hazards, including skin irritation (H315), serious eye irritation/damage (H319), and potential respiratory irritation (H335).[2][3] Therefore, it is scientifically prudent and ethically necessary to handle this compound as a hazardous material until empirical data proves otherwise.
Table 1: Probable Hazard Profile of this compound based on Structural Analogs
| Hazard Classification | GHS Hazard Statement | Common Precautionary Measures (P-Statements) | Rationale based on Analogs |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | Analogous morpholine structures consistently show skin irritation potential.[2][3] |
| Eye Irritation/Damage | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | The functional groups present are known to be irritating or corrosive to eye tissue.[2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | Volatility and chemical nature suggest a risk of respiratory tract irritation upon inhalation.[2] |
Core Directive: Unless your institution has performed a specific hazard characterization demonstrating it is non-hazardous, all waste containing this compound must be managed as regulated hazardous waste.
PART 2: Pre-Disposal Protocol: Containment and Safety
Proper containment is the foundation of safe chemical disposal. This phase minimizes exposure to laboratory personnel and prevents accidental environmental release.
Personal Protective Equipment (PPE)
Given the high probability of skin and eye irritation, the following PPE is mandatory when handling waste of this compound. Engineering controls, such as working within a chemical fume hood, should be used to minimize inhalation risk.[4][5]
-
Eye Protection: Chemical splash-resistant safety glasses or goggles are required.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[2]
Waste Segregation and Containerization
Preventing unintended chemical reactions is a critical safety objective.[6] Waste containing this compound must be segregated from incompatible materials, such as strong oxidizing agents and strong acids.[7]
-
Select an Appropriate Container: Use a chemically compatible container, preferably plastic, that can be securely sealed. The container must be in good condition, free from leaks or corrosion.[8]
-
Initial Labeling: Immediately label the container as "Hazardous Waste." The label must include the full chemical name: "this compound" and a clear indication of its hazards (e.g., "Irritant").[9]
-
Establish a Satellite Accumulation Area (SAA): The waste container should be stored at or near the point of generation in a designated SAA. This area must be under the control of the laboratory personnel and should have secondary containment to manage potential spills.[6]
PART 3: Step-by-Step Disposal Workflow
The following protocol outlines the compliant disposal process, from accumulation to final pickup. The process is visualized in the flowchart below.
Step 1: Waste Accumulation
-
Carefully transfer waste solutions or materials contaminated with this compound into your designated, pre-labeled hazardous waste container.
-
Keep the container securely closed at all times, except when adding waste.[10]
-
Mark the "Accumulation Start Date" on the label the first time waste is added to the container. In academic settings, containers must be removed from the laboratory within twelve months of this date.[11][12]
Step 2: On-Site Treatment (Cautionary Note)
While some chemical wastes can be neutralized or treated to render them non-hazardous, this should not be attempted with this compound without a validated protocol and specific approval from your institution's Environmental Health & Safety (EH&S) department.[13] The potential for unknown reactions and incomplete treatment presents an unacceptable risk.
Step 3: Arranging for Disposal
-
Once the container is full or ready for removal, contact your institution's EH&S department (or equivalent) to schedule a waste pickup.
-
Provide them with all necessary information from the waste label. EH&S professionals are trained to make the final hazardous waste determination and manage its transport and ultimate disposal in compliance with EPA and state regulations.[13]
Step 4: Documentation and Record-Keeping
Maintain meticulous records of the waste generated. For Small and Large Quantity Generators (SQGs and LQGs), a hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[13] Retain all disposal records as required by institutional policy and federal regulations.[14]
Disposal Decision Workflow
Caption: Disposal Decision Workflow for this compound.
PART 4: Emergency Procedures
Spill Management
In the event of a spill, prioritize personal safety.
-
Alert personnel in the immediate area.
-
If the spill is significant or you are unsure how to proceed, evacuate and contact your institution's emergency response line.
-
For minor spills, don appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite), and collect the material into a hazardous waste container.[15] Do not allow the material to enter drains or waterways.[2][16]
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
By adhering to these rigorous procedures, we ensure that our scientific endeavors are conducted safely, responsibly, and in full compliance with environmental regulations, thereby building a foundation of trust and integrity in our work.
References
-
University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Methylmorpholine. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
BigRentz. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). RCRA. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
